Dimethyl benzoylphosphonate
Description
The exact mass of the compound Dimethoxyphosphoryl(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxyphosphoryl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNVJLOWMINFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171067 | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18106-71-3 | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl Benzoylphosphonate: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Acylphosphonate Photoinitiator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl benzoylphosphonate is an organophosphorus compound belonging to the class of acylphosphonates. These compounds are of significant interest in polymer chemistry and organic synthesis due to their utility as highly efficient Type I photoinitiators. Upon exposure to ultraviolet (UV) light, this compound undergoes a characteristic Norrish Type I cleavage to generate reactive free radicals, which can initiate polymerization reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and applications of this compound, with a focus on providing detailed experimental context for research and development professionals.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from its diethyl analog, diethyl benzoylphosphonate, and the general characteristics of acylphosphonates.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Diethyl Benzoylphosphonate (Experimental) | Dimethyl Benzylphosphonate (Experimental) |
| CAS Number | Not assigned | 3277-27-8 | 773-47-7[1] |
| Molecular Formula | C₉H₁₁O₄P | C₁₁H₁₅O₄P | C₉H₁₃O₃P[1] |
| Molecular Weight | 214.16 g/mol | 242.20 g/mol | 200.17 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | - | Colorless to light yellow liquid[2] |
| Boiling Point | - | 124-126 °C @ 2 mmHg | 132 °C @ 0.3 Torr[1] |
| Density | - | - | 1.139 g/cm³ (Predicted)[2] |
| Solubility | Soluble in common organic solvents | - | Soluble in organic solvents[2] |
Spectroscopic Data (Predicted):
-
¹H NMR: Signals corresponding to the methoxy protons (-OCH₃) would be expected around 3.8 ppm (doublet, due to coupling with phosphorus), and aromatic protons of the benzoyl group would appear in the 7.4-8.0 ppm region.
-
¹³C NMR: The carbonyl carbon (C=O) would exhibit a characteristic downfield shift. Signals for the methoxy carbons and the aromatic carbons would also be present.
-
³¹P NMR: A single peak characteristic of the phosphonate group is expected. For comparison, the ³¹P NMR chemical shift of diethyl benzylphosphonate in CDCl₃ is reported to be around 26.5 ppm[3].
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for the carbonyl group (C=O) around 1660 cm⁻¹ and for the phosphoryl group (P=O) around 1250 cm⁻¹. The NIST WebBook provides an IR spectrum for dimethyl benzylphosphonate, which can serve as a reference for the phosphonate ester portion of the molecule[4].
Synthesis of this compound
The synthesis of this compound can be achieved via a Michaelis-Arbuzov reaction between benzoyl chloride and trimethyl phosphite. This reaction is analogous to the well-documented synthesis of diethyl benzoylphosphonate from benzoyl chloride and triethyl phosphite.
Reaction Pathway
Caption: Synthesis of this compound via Michaelis-Arbuzov Reaction.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of diethyl benzoylphosphonate.
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add benzoyl chloride (1.0 equivalent).
-
With stirring, slowly add trimethyl phosphite (1.0 to 1.1 equivalents) to the benzoyl chloride at room temperature. The reaction is exothermic.
-
After the initial exothermic reaction subsides, heat the mixture to approximately 90-100 °C.
-
Maintain this temperature until the evolution of methyl chloride ceases. The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove any unreacted starting materials and the desired product by vacuum distillation to yield purified this compound.
Mechanism of Action as a Photoinitiator
This compound functions as a photoinitiator through a process known as Norrish Type I cleavage.[5][6][7] Upon absorption of UV radiation, the molecule is promoted to an excited state, leading to the homolytic cleavage of the carbon-phosphorus bond. This generates a benzoyl radical and a phosphinoyl radical, both of which are capable of initiating polymerization.
Caption: Norrish Type I Cleavage and Polymerization Initiation.
The efficiency of acylphosphonates as photoinitiators is generally high due to the reactivity of the generated radicals. Studies on similar acylphosphonates have shown that the structure of the compound influences its photoinitiating efficiency.[8]
Applications
The primary application of this compound is as a photoinitiator in UV-curable formulations. Its ability to generate free radicals upon UV exposure makes it suitable for a variety of applications, including:
-
UV-curable coatings and inks: Acylphosphonates are used to initiate the rapid polymerization of monomers and oligomers in coatings and printing inks, leading to fast drying and durable finishes.
-
Adhesives: In UV-cured adhesives, these photoinitiators provide rapid bonding upon exposure to UV light.
-
Dental composites: Photoinitiators are a key component in light-cured dental resins.[9]
-
3D Printing (Stereolithography): The precise initiation of polymerization by photoinitiators is fundamental to stereolithography and other photopolymerization-based 3D printing technologies.
The photoinitiating efficiency of acylphosphonates is comparable to, and in some cases better than, other classes of photoinitiators like acylphosphine oxides.[8]
Safety and Handling
Conclusion
This compound is a valuable, albeit less-common, member of the acylphosphonate class of photoinitiators. Its synthesis is straightforward, and its mechanism of action via Norrish Type I cleavage makes it an efficient initiator for free-radical polymerization. While specific experimental data for this compound is limited, its properties and applications can be reliably inferred from its close analogs and the broader class of acylphosphonates. This technical guide provides a solid foundation for researchers and professionals looking to utilize or synthesize this compound in their work. Further research into the specific properties and performance of this compound would be a valuable contribution to the field of polymer chemistry.
References
- 1. Dimethyl benzylphosphonate | 773-47-7 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. diethyl benzylphosphonate CAS#: 1080-32-6 [m.chemicalbook.com]
- 4. Phosphonic acid, (phenylmethyl)-, dimethyl ester [webbook.nist.gov]
- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. Norrish Type Cleavage [drugfuture.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl Benzoylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dimethyl benzoylphosphonate, a member of the acylphosphonate class of organophosphorus compounds. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its chemical structure, physicochemical properties, and spectroscopic characteristics based on well-established principles of organophosphorus chemistry and data from closely related analogs. A detailed, generalized protocol for its synthesis via the Michaelis-Arbuzov reaction is presented, alongside expected spectroscopic data to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar acylphosphonates.
Chemical Structure and Properties
This compound is an organic compound characterized by a benzoyl group attached to a phosphonate moiety with two methyl ester groups. The central phosphorus atom is pentavalent and bonded to a phenylcarbonyl group, two methoxy groups, and a phosphoryl oxygen.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₁O₄P | - |
| Molecular Weight | 214.16 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on analogs like diethyl benzoylphosphonate. |
| Boiling Point | Not available | Expected to be distillable under high vacuum. |
| Density | ~1.2 g/mL | Estimated based on related structures. |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Insoluble in water. | Typical for organophosphorus esters. |
Synthesis of this compound
The most direct and widely used method for the synthesis of acylphosphonates is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl halide. For the synthesis of this compound, this would involve the reaction of benzoyl chloride with trimethyl phosphite.
Experimental Protocol: Michaelis-Arbuzov Synthesis
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Inert solvent (e.g., toluene or xylenes, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus (for purification)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phosphite: Trimethyl phosphite is added dropwise to the stirred benzoyl chloride. The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature. For less reactive acyl chlorides, external heating may be required.[3]
-
Reaction: The reaction mixture is then heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by observing the evolution of methyl chloride gas, which ceases upon completion.[3]
-
Work-up and Purification: After the reaction is complete, the crude product is cooled to room temperature. The resulting this compound can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and lachrymatory. Trimethyl phosphite is flammable and has a pungent odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound, based on known spectral characteristics of acylphosphonates and related organophosphorus compounds.
Table 2: Predicted ¹H, ¹³C, and ³¹P NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.4-8.0 | m | - | Aromatic protons (C₆H₅) |
| ~3.8 | d | ³J(P,H) ≈ 11 | Methoxy protons (OCH₃) | |
| ¹³C NMR | ~195 | d | ¹J(P,C) ≈ 170-190 | Carbonyl carbon (C=O) |
| ~128-135 | m | - | Aromatic carbons | |
| ~54 | d | ²J(P,C) ≈ 6-8 | Methoxy carbons (OCH₃) | |
| ³¹P NMR | ~ -2 to -4 | s | - | Phosphonate phosphorus |
Note: NMR data is predicted based on typical values for acylphosphonates and related structures.[4][5][6] The exact chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency.
Table 3: Predicted IR and MS Spectroscopic Data
| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Key Features |
| IR | ~1650-1680 (strong) | C=O stretch of the benzoyl group |
| ~1250-1280 (strong) | P=O stretch | |
| ~1030-1060 (strong) | P-O-C stretch | |
| MS (EI) | 214 | Molecular ion peak [M]⁺ |
| 183 | [M - OCH₃]⁺ | |
| 105 | [C₆H₅CO]⁺ (base peak) | |
| 77 | [C₆H₅]⁺ |
Note: IR and MS data are predicted based on characteristic absorptions and fragmentation patterns of acylphosphonates.[7][8][9]
Diagrams
The following diagrams illustrate the synthesis and the logical relationship of the key components of this compound.
Caption: Synthesis workflow for this compound.
Caption: Structural components of this compound.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 5. rsc.org [rsc.org]
- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometric analysis of glyphosate, glufosinate, aminomethylphosphonic acid and methylphosphinicopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzylphosphonates for Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Nomenclature: The query for "dimethyl benzoylphosphonate" did not yield a distinct compound with a registered CAS number in standard chemical databases. However, it is closely related to two well-documented compounds: Dimethyl benzylphosphonate and Diethyl benzylphosphonate . This guide provides a comprehensive overview of these two key reagents, assuming a likely interest in these related structures.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of dimethyl benzylphosphonate and diethyl benzylphosphonate. The document covers their chemical properties, synthesis protocols, and applications, with a focus on data presentation and experimental detail.
Compound Identification and Properties
A clear distinction between the two primary compounds discussed in this guide is essential for research and application. The following tables summarize their key identifiers and physical properties.
Table 1: Chemical Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name | Synonyms |
| Dimethyl benzylphosphonate | 773-47-7[1][2][3] | C₉H₁₃O₃P[1][3] | 200.17 g/mol [1][3] | dimethoxyphosphorylmethylbenzene[4][5] | Benzylphosphonic acid dimethyl ester, Dimethoxyphosphorylmethylbenzene[1][5] |
| Diethyl benzylphosphonate | 1080-32-6[6][7][8][9][10] | C₁₁H₁₇O₃P[6][8][11][12] | 228.22 g/mol [8][9] | diethoxyphosphorylmethylbenzene[6][12] | Benzylphosphonic acid diethyl ester, (Diethoxyphosphonomethyl)benzene[8][12][13] |
Table 2: Physical and Chemical Properties
| Property | Dimethyl benzylphosphonate | Diethyl benzylphosphonate |
| Appearance | Clear colorless liquid[2] | Colorless to slightly yellow liquid[13][14] |
| Boiling Point | 132 °C @ 0.3 Torr[1] | 106-108 °C @ 1 mmHg[7][8][14] |
| Density | 1.139 g/cm³ (Predicted)[1] | 1.095 g/mL @ 25 °C[7][8][14] |
| Refractive Index | Not readily available | n20/D 1.497[8][14] |
| Solubility | Not readily available | Insoluble in water[14] |
Experimental Protocols: Synthesis of Benzylphosphonates
The synthesis of benzylphosphonates is crucial for their application in further chemical reactions. The Michaelis-Arbuzov reaction is a cornerstone method for creating the carbon-phosphorus bond central to these molecules.
General Synthesis via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[15]
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride) with a trialkyl phosphite (trimethyl phosphite for dimethyl benzylphosphonate or triethyl phosphite for diethyl benzylphosphonate).
-
Reaction Execution: The mixture is typically heated with stirring. For instance, a mixture of 2-(3-bromopropyl)benzyl bromide and freshly distilled triethylphosphite can be heated at 100-110°C.[16] The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) to track the consumption of the starting materials.[15]
-
Work-up and Purification: Once the reaction is complete, the crude product is cooled to room temperature. Volatile by-products and excess phosphite are removed under vacuum.[16] The resulting oil is then purified, commonly by column chromatography on silica gel, to yield the final phosphonate ester.[16][17]
Palladium-Catalyzed Synthesis
A more recent and efficient method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. This protocol offers an alternative route, particularly for more complex or sensitive substrates.[18]
Protocol:
-
Catalyst System: The reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a supporting ligand like Xantphos.[18]
-
Reaction Conditions: The benzyl halide and H-phosphonate diester are reacted in the presence of the palladium catalyst system. The specific solvent and temperature conditions are optimized based on the substrates.
-
Product Isolation: Following the completion of the reaction, standard work-up and purification procedures, such as extraction and column chromatography, are used to isolate the desired benzylphosphonate product.[18]
Applications in Research and Drug Development
Both dimethyl and diethyl benzylphosphonate are versatile reagents with significant applications in organic synthesis and medicinal chemistry.
-
Horner-Wadsworth-Emmons Reaction: A primary application of these compounds is in the Horner-Wadsworth-Emmons reaction, a key method for the stereoselective synthesis of alkenes, such as stilbene derivatives.[19][20]
-
Pharmaceutical Intermediates: They serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals.[13][21] For example, diethyl benzylphosphonate is used in the synthesis of 3,5-dihydroxy-4-isopropylstilbene for treating skin disorders and in the development of inhibitors for the Wnt signaling pathway, which has implications in cancer research.[14][20]
-
Antimicrobial Agents: Derivatives of diethyl benzylphosphonate have been investigated for their potential as antimicrobial agents, showing activity against various bacterial strains.[19][22]
-
Material Science: These compounds are also utilized in material science, for instance, in the development of flame retardants and organic light-emitting diodes (OLEDs).[13][20]
Mandatory Visualizations
The following diagrams illustrate key processes and relationships relevant to the synthesis and application of benzylphosphonates.
Caption: Michaelis-Arbuzov reaction workflow for benzylphosphonate synthesis.
Caption: A typical experimental workflow for benzylphosphonate synthesis.
References
- 1. Dimethyl benzylphosphonate | 773-47-7 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS No.773-47-7,Dimethyl benzylphosphonate Suppliers [lookchem.com]
- 5. Dimethyl P-(phenylmethyl)phosphonate | C9H13O3P | CID 305789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl benzylphosphonate | CAS#:1080-32-6 | Chemsrc [chemsrc.com]
- 8. ベンジルホスホン酸ジエチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Diethyl benzylphosphonate, 99% | Fisher Scientific [fishersci.ca]
- 10. diethyl benzylphosphonate | 1080-32-6 [amp.chemicalbook.com]
- 11. Diethyl benzylphosphonate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. innospk.com [innospk.com]
- 20. Cas 1080-32-6,DIETHYL BENZYLPHOSPHONATE | lookchem [lookchem.com]
- 21. Dimethyl benzylphosphonate CAS 773-47-7 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 22. Buy Diethyl benzylphosphonate | 1080-32-6 [smolecule.com]
Dimethyl benzoylphosphonate molecular weight
Important Note for the Reader: The initial request specified "Dimethyl benzoylphosphonate." However, extensive searches for this compound yielded no significant publicly available scientific literature, suggesting it is either an exceptionally rare compound or a potential misnomer. In contrast, "Dimethyl benzylphosphonate" is a well-documented chemical with available data. This guide will, therefore, focus on Dimethyl benzylphosphonate, assuming it to be the intended subject of the query.
This technical guide provides an in-depth overview of Dimethyl benzylphosphonate, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in the context of antimicrobial research.
Chemical and Physical Properties
Dimethyl benzylphosphonate is an organophosphorus compound with the chemical formula C9H13O3P.[1][2] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H13O3P | [1][2] |
| Molar Mass | 200.17 g/mol | [1][2] |
| CAS Number | 773-47-7 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 132 °C at 0.3 Torr | [1][2] |
| Density | ~1.12 - 1.139 g/cm³ (predicted) | [1] |
| Refractive Index | 1.49 | [1] |
| Flash Point | 144.4 °C | [1] |
| Vapor Pressure | 0.00327 mmHg at 25 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of Dimethyl benzylphosphonate.
Synthesis of Dimethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates.[3][4] A common method for preparing Dimethyl benzylphosphonate involves the reaction of a benzyl halide with a trialkyl phosphite.[4] An environmentally friendly approach utilizes benzyl alcohol and trimethyl phosphite.
Materials:
-
Benzyl alcohol
-
Trimethyl phosphite
-
n-Butyl iodide (n-Bu4NI) catalyst
-
Schlenk tube
-
Nitrogen atmosphere
-
Heating apparatus
-
Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
A neat mixture of benzyl alcohol (1.0 equivalent), trimethyl phosphite (1.5 equivalents), and a catalytic amount of n-Bu4NI (e.g., 3 mol%) is prepared in a Schlenk tube.
-
The tube is sealed under a nitrogen atmosphere.
-
The reaction mixture is heated (e.g., to 125 °C) and stirred.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure Dimethyl benzylphosphonate.[5]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Dimethyl benzylphosphonate.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[6]
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary compared to ¹H NMR.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The chemical shift for benzylphosphonates is typically in a characteristic range.[6]
Data Analysis:
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of Dimethyl benzylphosphonate.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7]
Data Acquisition:
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for this type of compound.[6]
-
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
Applications in Drug Development
Organophosphonates, including benzylphosphonate derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities.[8]
Antimicrobial Activity
Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[8] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells, which leads to DNA damage and ultimately cell death.[8][9] Derivatives of benzylphosphonates have been shown to have potential as antibacterial agents, in some cases exhibiting greater potential than conventional antibiotics like ciprofloxacin.[10]
Visualizations
The following diagrams illustrate key workflows and proposed mechanisms related to Dimethyl benzylphosphonate.
Caption: Synthesis and Purification Workflow for Dimethyl Benzylphosphonate.
Caption: Proposed Antimicrobial Mechanism of Action for Benzylphosphonate Derivatives.
References
- 1. rsc.org [rsc.org]
- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Benzoylphosphonates
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Dimethyl benzoylphosphonate is limited in publicly available literature. This guide provides a comprehensive overview of the properties, synthesis, and biological significance of the broader class of benzoylphosphonates and acylphosphonates, utilizing data from closely related analogs as representative examples.
Introduction
Benzoylphosphonates are a class of organophosphorus compounds characterized by a carbonyl group directly attached to the phosphorus atom of a phosphonate moiety. This unique structural feature imparts distinct chemical reactivity and biological properties, making them valuable synthons in organic chemistry and intriguing candidates for drug discovery. Their ability to act as mimics of carboxylates and phosphates allows them to interact with biological targets, exhibiting a range of activities. This technical guide consolidates the available information on the synthesis, properties, and potential applications of benzoylphosphonates, with a focus on providing a foundational understanding for researchers in the field.
Chemical and Physical Properties
The properties of benzoylphosphonates are influenced by the nature of the alkyl or aryl groups on the phosphonate ester and any substituents on the benzoyl ring. While specific data for this compound is scarce, the following tables summarize typical properties based on available information for analogous compounds.
Table 1: Physical Properties of Representative Benzoylphosphonates and Analogs
| Property | Diethyl Benzoylmethylphosphonate | Diethyl Phenylphosphonate | Dimethyl Phenylphosphonate |
| Molecular Formula | C₁₂H₁₇O₄P | C₁₀H₁₅O₃P | C₈H₁₁O₃P |
| Molecular Weight | 256.23 g/mol | 214.19 g/mol | 186.14 g/mol |
| Appearance | - | Colorless oil | Colorless oil |
| Boiling Point | - | - | - |
| Density | - | - | - |
Table 2: Spectroscopic Data of Representative Benzoylphosphonates and Analogs
| Spectroscopy | Diethyl Benzoylmethylphosphonate[1] | Dimethyl Phenylphosphonate[2] | Diethyl Phenylphosphonate[2] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, methylene protons adjacent to carbonyl and phosphonate, and ethoxy protons. | Aromatic protons (δ 7.4-7.8), methoxy protons (δ ~3.8, d, J ≈ 11 Hz). | Aromatic protons (δ 7.4-7.8), ethoxy methylene protons (δ ~4.1, m), ethoxy methyl protons (δ ~1.3, t). |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon, aromatic carbons, methylene carbon, and ethoxy carbons. | Aromatic carbons, methoxy carbons. | Aromatic carbons, ethoxy methylene and methyl carbons. |
| ³¹P NMR (CDCl₃, δ ppm) | ~17-19 | ~21 | ~18.6 |
| IR (cm⁻¹) | C=O stretch (~1670-1690), P=O stretch (~1250-1270), P-O-C stretch (~1020-1050). | P=O stretch (~1260), P-O-C stretch (~1030). | P=O stretch (~1260), P-O-C stretch (~1030). |
| Mass Spec (EI, m/z) | Molecular ion peak and characteristic fragments. | Molecular ion peak and fragments corresponding to loss of methoxy and phenyl groups. | Molecular ion peak and fragments corresponding to loss of ethoxy and phenyl groups. |
Synthesis of Benzoylphosphonates
The most common method for the synthesis of acylphosphonates, including benzoylphosphonates, is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzoyl halide with a trialkyl phosphite.
General Reaction Scheme
Experimental Protocol: Synthesis of Diethyl Phenylphosphonate (Analogous Procedure)[3]
This protocol describes the synthesis of a closely related analog and can be adapted for the synthesis of this compound by substituting triethyl phosphite with trimethyl phosphite.
Materials:
-
Benzoyl chloride (10.0 mmol, 1.72 mL)
-
Triethyl phosphite (11.0 mmol, 1.27 mL)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel (300–400 mesh)
-
Dried 25 mL flask
-
Magnetic stirrer
Procedure:
-
To a dried 25 mL flask, charge triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, purify the crude product by column chromatography over silica gel using dichloromethane as the eluent to give analytically pure Diethyl Phenylphosphonate.
Chemical Reactivity
Acylphosphonates are versatile intermediates in organic synthesis. The presence of both a carbonyl and a phosphonate group allows for a range of chemical transformations.
-
Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles.
-
Wittig-Horner Reaction: The carbonyl group can participate in Wittig-Horner reactions to form alkenes.
-
Acylating Agents: The phosphorus-carbon bond in acylphosphonates can be cleaved by nucleophiles, making them effective acylating agents.[3]
Biological Significance and Applications
-
Enzyme Inhibition: Acylphosphonates and their derivatives can act as inhibitors of various enzymes, including proteases and phosphatases, by mimicking the transition state of substrate hydrolysis.[5]
-
Antimicrobial and Antiviral Activity: Certain phosphonates exhibit antimicrobial and antiviral properties, making them attractive candidates for the development of new infectious disease therapies.[6][7]
-
Drug Discovery: The phosphonate moiety is utilized in the design of prodrugs to improve the pharmacokinetic properties of parent molecules.[4]
Conclusion
Benzoylphosphonates represent a versatile class of organophosphorus compounds with significant potential in both synthetic chemistry and drug discovery. While specific data on this compound remains limited, the general reactivity and biological relevance of the acylphosphonate scaffold are well-established. This guide provides a foundational understanding of their properties and synthesis, encouraging further research into the specific characteristics and applications of this intriguing molecule. Future studies are warranted to fully elucidate the spectroscopic properties, detailed reactivity, and biological activity of this compound to unlock its full potential.
References
- 1. Diethyl Benzoylmethylphosphonate [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 4. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Benzylphosphonates
Disclaimer: This technical guide addresses the mechanism of action of benzylphosphonates, focusing on dialkyl derivatives. The available scientific literature provides extensive data on diethyl benzylphosphonate, while specific experimental data for dimethyl benzoylphosphonate is scarce. The term "benzoylphosphonate" suggests a carbonyl group adjacent to the phosphorus atom, which differs from the "benzylphosphonate" structure (a phenyl ring attached to a methylene bridge, which is then bonded to the phosphonate group). This document will focus on the well-documented antimicrobial properties of benzylphosphonates, using data from diethyl benzylphosphonate as a representative example. The principles and mechanisms described herein are expected to be broadly applicable to closely related analogues like dimethyl benzylphosphonate.
Introduction
Organophosphonates, particularly benzylphosphonate derivatives, are a class of compounds that have garnered considerable interest for their diverse biological activities.[1][2] Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them promising candidates for the development of novel therapeutic agents.[3] Substituted diethyl benzylphosphonates have demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli.[1][2] This guide provides a comprehensive overview of the proposed mechanism of action, supported by quantitative data and detailed experimental protocols derived from studies on diethyl benzylphosphonate and its analogues.
Core Mechanism of Action: A Two-Pronged Attack
The leading hypothesis for the antibacterial action of diethyl benzylphosphonate derivatives involves a dual assault on the bacterial cell, culminating in cell death. This mechanism is centered around the induction of oxidative stress and subsequent DNA damage.[4]
Induction of Oxidative Stress
The initial step in the proposed mechanism is the generation of reactive oxygen species (ROS) within the bacterial cell. While the precise molecular interactions leading to ROS production are still under investigation, it is hypothesized that benzylphosphonates interfere with cellular respiratory processes or other redox reactions, leading to an imbalance and the accumulation of ROS.
DNA Damage
The elevated levels of intracellular ROS lead to significant damage to cellular macromolecules, with DNA being a primary target. Oxidative damage to DNA includes the formation of oxidized bases (such as 8-oxoguanine) and single- or double-strand breaks, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1][5]
Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of benzylphosphonates.
Caption: Proposed mechanism of antimicrobial action of benzylphosphonates.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of diethyl benzylphosphonate and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Lower MIC and MBC values indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate and its Derivatives against E. coli Strains [6]
| Compound | Substituent | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |
| Diethyl benzylphosphonate | Unsubstituted | 250 | 250 | 500 | 500 |
| Derivative A | 4-boronic acid pinacol ester | 250 | 250 | 500 | 500 |
| Derivative B | 4-boronic acid | 125 | 62.5 | 125 | 250 |
Table 2: Minimum Bactericidal Concentration (MBC) of Diethyl Benzylphosphonate and its Derivatives against E. coli Strains
| Compound | Substituent | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |
| Diethyl benzylphosphonate | Unsubstituted | >500 | >500 | >500 | >500 |
| Derivative A | 4-boronic acid pinacol ester | >500 | >500 | >500 | 500 |
| Derivative B | 4-boronic acid | 250 | 125 | 250 | 500 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the antimicrobial mechanism of action of benzylphosphonates.
Synthesis of Diethyl Benzylphosphonate[1][7]
A common method for the synthesis of diethyl benzylphosphonate is the Michaelis-Arbuzov reaction.
-
Materials: Benzyl bromide, triethyl phosphite.
-
Procedure:
-
A mixture of benzyl bromide and a slight excess of triethyl phosphite is heated.
-
The reaction is monitored for completion.
-
The crude product is purified, typically by vacuum distillation or column chromatography.
-
Determination of Minimum Inhibitory Concentration (MIC)[6]
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials: Test compound, bacterial strains (E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria in MHB) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Oxidative Stress Assay[4]
The generation of intracellular ROS can be quantified using fluorescent probes.
-
Materials: Bacterial cells, test compound, 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Culture bacterial cells to the mid-logarithmic phase.
-
Treat the bacterial suspension with various concentrations of the test compound.
-
Add DCFH-DA to the suspension. DCFH-DA is non-fluorescent until oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence compared to untreated controls indicates an increase in intracellular ROS.
-
DNA Damage Assay[4]
DNA damage can be assessed by detecting oxidized DNA bases.
-
Materials: Bacterial cells, test compound, DNA extraction kit, Fpg enzyme (formamidopyrimidine [fapy]-DNA glycosylase).
-
Procedure:
-
Treat bacterial cells with the test compound.
-
Isolate genomic DNA from the treated and untreated cells.
-
Treat the isolated DNA with Fpg enzyme, which specifically recognizes and cleaves DNA at sites of oxidized purines.
-
Analyze the resulting DNA fragments by gel electrophoresis. An increase in DNA fragmentation in the Fpg-treated samples from compound-exposed cells indicates oxidative DNA damage.
-
Caption: Workflow for assessing DNA damage using Fpg digestion.
Conclusion
The antimicrobial mechanism of action of benzylphosphonate derivatives, exemplified by diethyl benzylphosphonate, is a compelling area of research for the development of new antibacterial agents. The proposed mechanism, involving the induction of oxidative stress and subsequent DNA damage, provides a solid foundation for further investigation and rational drug design. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to evaluate and optimize this promising class of compounds in the ongoing effort to combat bacterial infections.
References
The Genesis of Dimethyl Benzoylphosphonate: A Technical Guide
This in-depth technical guide delves into the core aspects of dimethyl benzoylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and analytical characterization of this molecule. Through detailed experimental protocols, structured data presentation, and visual diagrams, this guide aims to provide a comprehensive resource for understanding and utilizing this compound in a scientific context.
Chemical Properties and Data
This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, providing a ready reference for experimental planning and safety considerations.
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 282.8°C at 760 mmHg[1] |
| Flash Point | 138.8°C[1] |
| Vapor Pressure | 0.00329 mmHg at 25°C[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.24 (d, J = 7.5 Hz, 2H), 7.53 (t, J = 7.5 Hz, 1H), 7.49 (t, J = 7.5 Hz, 2H), 3.91 (d, J = 10.5 Hz, 6H)[2] |
| ³¹P NMR | Chemical shifts are approximately 0 ppm for the acylphosphonate and between 17-21 ppm for its hemiketal adducts in alcoholic solutions.[3] |
Synthesis of this compound
The preparation of this compound is most commonly achieved through a reaction analogous to the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an acyl halide.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Type Reaction
This protocol is based on the general principle of reacting trimethyl phosphite with benzoyl chloride.
Materials:
-
Trimethyl phosphite
-
Benzoyl chloride
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
To a stirred solution of trimethyl phosphite in an anhydrous solvent under an inert atmosphere, slowly add an equimolar amount of benzoyl chloride.
-
The reaction mixture is typically kept at a low temperature initially and then allowed to warm to room temperature.
-
The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.
-
Upon completion, the byproduct, methyl chloride, will evolve as a gas.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
A similar procedure is described for the synthesis of dimethyl acetylphosphonate, where trimethyl phosphite is added dropwise to acetyl chloride under a nitrogen atmosphere, maintaining a temperature below 30°C.[4] Another documented synthesis of this compound involves the reaction of benzoyl chloride with dimethyl phosphite, yielding the final product as a yellowish oil which is then purified via column chromatography (82% yield).[2]
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. Its reactivity is centered around the carbonyl group and the phosphonate moiety.
-
Hemiketal Formation: In alcoholic solutions, this compound exists in equilibrium with its corresponding hemiketal, a reaction that can be readily studied by ³¹P NMR spectroscopy due to the significant difference in chemical shifts between the two species.[3]
-
Carbon-Phosphorus Bond Cleavage: The bond between the carbonyl carbon and the phosphorus atom is susceptible to cleavage, particularly under basic conditions.[4][5]
-
Asymmetric Hydrogenation: It can be used as a substrate in rhodium-catalyzed asymmetric hydrogenation to produce chiral α-hydroxy phosphonates.[6]
-
Nitroaldol (Henry) Reaction: this compound reacts with nitromethane in the presence of an organic base catalyst (like DABCO) to yield α-hydroxy-β-nitrophosphonates.[7]
-
Cycloaddition Reactions: It participates in Huisgen cycloaddition reactions with nitrile imines to form phosphonate-containing 1,3,4-oxadiazoles.[5]
Visualizing Synthesis and Reactivity
To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Caption: Key synthetic applications of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Acylphosphonate hemiketals—formation rate and equilibrium. The electron-withdrawing effect of dimethoxyphosphinyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Core Features of Benzoylphosphonate Compounds: A Technical Guide for Drug Development Professionals
Introduction
Benzoylphosphonate compounds represent a versatile class of organophosphorus molecules that have garnered significant interest within the scientific and pharmaceutical research communities. Characterized by a phosphonate group attached to a benzoyl moiety, these compounds exhibit a remarkable range of biological activities, primarily attributed to their ability to act as stable mimics of natural phosphates and tetrahedral transition states in enzymatic reactions.[1] This technical guide provides an in-depth overview of the key features of benzoylphosphonate compounds, focusing on their synthesis, biological activities, and potential applications in drug development.
Chemical Properties and Synthesis
The core structure of a benzoylphosphonate features a phosphorus-carbon (P-C) bond, which imparts significant stability against chemical and enzymatic hydrolysis compared to the phosphate esters found in many biological molecules.[1] This inherent stability is a key feature that makes them attractive candidates for the development of therapeutic agents.
The synthesis of benzoylphosphonate derivatives can be achieved through various established methods in organic chemistry. The Michaelis-Arbuzov reaction is a conventional and widely used method for forming the C-P bond.[2] More recent and efficient protocols often involve palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity.[3]
Biological Activities and Therapeutic Potential
Benzoylphosphonate compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. Their ability to mimic substrates or transition states of enzymes makes them potent and specific inhibitors.
Antimicrobial Activity
Certain benzoylphosphonate derivatives have shown promising antimicrobial activity. For instance, studies on diethyl benzylphosphonate analogs have revealed that substitutions on the phenyl ring significantly influence their cytotoxic effects against bacteria like Escherichia coli.[4] The introduction of a boronic acid moiety, for example, has been shown to enhance antimicrobial potency.[4]
Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Analogs against E. coli [4]
| Compound | Substituent on Phenyl Ring | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1 | H | 500 |
| 2 | 4-Br | >1000 |
| 3 | 4-B(OH)₂ | 250 |
| 4 | Dimeric substituent | >1000 |
Enzyme Inhibition
A significant area of research for benzoylphosphonates is their role as enzyme inhibitors. They have been successfully designed to target a variety of enzymes implicated in disease, including hydrolases and lyases.
Autotaxin (ATX) Inhibition: Substituted benzylphosphonic acids have been identified as potent inhibitors of autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA).[5] The ATX-LPA signaling axis is implicated in cancer progression and inflammation, making ATX an attractive therapeutic target.[5][6]
Table 2: Inhibitory Activity of Benzylphosphonic Acid Derivatives against Autotaxin (ATX) [5]
| Compound | Structure | Ki (nM) |
| Analog 22 | 4-Substituted benzylphosphonic acid derivative | Low micromolar to nanomolar range |
| Analog 30b | 6-Substituted naphthalen-2-ylmethylphosphonic acid derivative | Low micromolar to nanomolar range |
Benzoylformate Decarboxylase (BFDC) Inhibition: Methyl benzoylphosphonate has been characterized as a competitive inhibitor of benzoylformate decarboxylase (BFDC), a thiamin diphosphate-dependent enzyme.[7] This inhibition is achieved through the formation of a stable analog of the covalent substrate-cofactor intermediate.[7]
Table 3: Inhibition of Benzoylformate Decarboxylase (BFDC) by Methyl Benzoylphosphonate [7]
| Inhibitor | Enzyme | Inhibition Type | Ki (µM) |
| Methyl Benzoylphosphonate | Benzoylformate Decarboxylase (BFDC) | Competitive | 0.38 ± 0.04 |
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition: While nitrogen-containing bisphosphonates are well-known inhibitors of FPPS, an enzyme in the mevalonate pathway crucial for bone metabolism, the development of benzoylphosphonate-based inhibitors for this target is an active area of research.[8][9] Inhibition of FPPS has implications for treating bone diseases and cancer.[8][9]
Signaling Pathways
The therapeutic effects of benzoylphosphonate compounds are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and metabolism.
Autotaxin-LPA Signaling Pathway
By inhibiting autotaxin, benzoylphosphonate derivatives can effectively downregulate the production of LPA, thereby attenuating the downstream signaling cascades initiated by LPA receptors. This can impact cell migration, survival, and proliferation, processes that are often dysregulated in cancer.[5][10]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phosphonate Chemistry for Researchers and Drug Development Professionals
An Introduction to the Core Principles of Phosphonate Chemistry, Synthesis, and Application in Modern Drug Discovery
Phosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, have emerged as a cornerstone in medicinal chemistry and drug development. Their structural similarity to phosphates allows them to act as effective bioisosteres, mimicking natural phosphate-containing molecules while exhibiting enhanced stability against enzymatic hydrolysis. This unique property has led to the development of a wide array of phosphonate-based therapeutics, most notably in the treatment of viral infections and bone disorders. This technical guide provides an in-depth exploration of phosphonate chemistry, detailing their synthesis, mechanisms of action, and the experimental protocols essential for their study and application.
Core Properties and Applications
Phosphonates are tetrahedral phosphorus compounds structurally related to phosphonic acid. They are versatile molecules with a broad range of applications, from industrial uses as chelating agents and corrosion inhibitors to critical roles in medicine.[1][2] In the pharmaceutical industry, they are recognized for their bioactive properties as drugs and pro-drugs, their utility in designing enzyme inhibitors, and their potential as bone-targeting agents.[3][4]
The stability of the C-P bond compared to the labile P-O bond in phosphates is a key feature that underpins their therapeutic utility.[3] This stability prevents metabolic degradation by phosphatases, prolonging the compound's biological activity.[5]
Key Therapeutic Areas:
-
Antivirals: Acyclic nucleoside phosphonates (ANPs) are a major class of antiviral drugs. By mimicking nucleoside monophosphates, they can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogue drugs.[6] Prominent examples include Tenofovir for HIV and Hepatitis B, Adefovir for Hepatitis B, and Cidofovir for cytomegalovirus infections.[1][7][8]
-
Bone Disorders: Bisphosphonates, which contain two phosphonate groups, are the primary class of drugs used to treat osteoporosis and other bone-related diseases.[1][3] They have a high affinity for hydroxyapatite, the mineral component of bone, which allows them to target bone tissue and inhibit osteoclast-mediated bone resorption.[4]
-
Enzyme Inhibition: Phosphonates are widely used as inhibitors of enzymes that process phosphate and diphosphate substrates.[1][7][9][10] They can act as transition-state analogues, effectively blocking the active sites of enzymes involved in various metabolic pathways.[3][10]
Synthesis of Phosphonates
The formation of the crucial C-P bond is central to phosphonate synthesis. Several named reactions are routinely employed, with the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions being the most prominent.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[8][11][12] The reaction proceeds via an Sɴ2 mechanism, initiated by the nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.[8][11]
General Workflow for the Michaelis-Arbuzov Reaction
Quantitative Data for the Michaelis-Arbuzov Reaction
| Entry | Alkyl Halide | Phosphite | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | >90 | [13] |
| 2 | 2,6-Dichlorobenzyl chloride | Triethyl phosphite | None | Toluene | Reflux | Several | High | [6] |
| 3 | 1,4-Bis(bromomethyl)benzene | Triethyl phosphite | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 16 | 70.6 | [14] |
| 4 | Benzyl chloride | Diethyl phosphite | KI/K₂CO₃ (30) | PEG-400 | RT | 6 | 95 | [15] |
| 5 | 4-Methyl-2-nitrobenzyl bromide | Triethyl phosphite | nano-BF₃-SiO₂ (0.25g) | [bbim]Br (Ionic Liquid) | 45 | 1.5 | 94 | [9] |
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[16] It is a modification of the Wittig reaction and typically favors the formation of (E)-alkenes.[17][16] The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl compound.[17][16]
General Workflow for the Horner-Wadsworth-Emmons Reaction
Quantitative Data for the Horner-Wadsworth-Emmons Reaction
| Entry | Aldehyde | Phosphonate | Base (equiv.) | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH (1.1) | THF | 1 | 95 | >95:5 | [4] |
| 2 | 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | Neat | 0.5 | 98 | 99:1 | |
| 3 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | K₂CO₃ (1.5) | Water | 1 | 92 | 93:7 | [18] |
| 4 | Benzaldehyde | Ethyl 2-(di(o-isopropylphenyl)phosphono)propionate | t-BuOK | THF | - | 98 | 5:95 | [10] |
| 5 | Octanal | Ethyl 2-(diphenylphosphono)hexanoate | NaH | THF | - | 99 | 3:97 | [10] |
Experimental Protocols
Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.[13]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.
-
Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.
-
Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.
Synthesis of (E)-α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde using sodium hydride as the base.[4]
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.0 equivalent)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hydrolysis of Phosphonate Esters to Phosphonic Acids
The most general method to prepare phosphonic acids from their corresponding esters is through acidic hydrolysis.[19]
Materials:
-
Dialkyl phosphonate
-
Concentrated hydrochloric acid (35-37% in water)
-
Toluene (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, add the dialkyl phosphonate and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 to 12 hours. Monitor the reaction progress by TLC or NMR until the starting material is fully consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water by distillation under reduced pressure.
-
Add toluene to the residue and perform an azeotropic distillation to remove the final traces of water.
-
The resulting phosphonic acid can be further dried in a desiccator over P₂O₅. In many cases, further purification is not necessary.
Phosphonates in Drug Action: Signaling Pathways and Inhibition
Bisphosphonates and the Mevalonate Pathway
Nitrogen-containing bisphosphonates (N-BPs) exert their anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][17] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. These proteins are vital for osteoclast function and survival. By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast inactivation and apoptosis.
IC₅₀ Values of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase
| Bisphosphonate | Initial IC₅₀ (nM) | Final IC₅₀ (nM) (after 10 min preincubation) | Reference |
| Zoledronate | Not Reported | 4.1 | |
| Risedronate | Not Reported | 5.7 | |
| Ibandronate | 1000 | 25 | |
| Alendronate | 2250 | 260 | |
| Pamidronate | 1900 | 353 | |
| Neridronate | 2400 | 390 |
Tenofovir and HIV Reverse Transcriptase
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its prodrug, tenofovir disoproxil fumarate (TDF), is converted in the body to tenofovir, which is then phosphorylated by cellular enzymes to its active form, tenofovir diphosphate (TFV-DP).[6][14][19] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1][6][19] Upon incorporation into the growing viral DNA chain, tenofovir causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[7][14]
The 50% inhibitory concentration (IC₅₀) of tenofovir against various laboratory and clinical isolates of HIV-1 typically ranges from 0.04 to 8.5 µM.[1][19]
Biological Assay Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol outlines a colorimetric assay to determine the IC₅₀ value of a bisphosphonate against FPPS.
Materials:
-
Recombinant human FPPS
-
Bisphosphonate inhibitor
-
Isopentenyl pyrophosphate (IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, and DTT)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the bisphosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to the assay buffer. For time-dependent inhibition studies, pre-incubate the enzyme with the bisphosphonate for a defined period (e.g., 10 minutes) before initiating the reaction.
-
Initiate the enzymatic reaction by adding the substrates, IPP and GPP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the Malachite Green reagent to detect the released inorganic pyrophosphate (PPi).
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a colorimetric ELISA-based assay for quantifying the inhibitory effect of compounds on HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test phosphonate compound
-
Reaction buffer containing template/primer (e.g., poly(A) x oligo(dT)₁₅), dNTPs with digoxigenin- and biotin-labeled nucleotides
-
Lysis buffer
-
Streptavidin-coated 96-well plate
-
Anti-digoxigenin-peroxidase (HRP) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
Procedure:
-
Prepare a dilution series of the test phosphonate compound.
-
In the wells of the streptavidin-coated microplate, add the reaction buffer.
-
Add the test compound dilutions and a control with no inhibitor.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate to allow for the reverse transcription reaction to proceed (e.g., 1 hour at 37°C). During this step, biotin-labeled DNA is synthesized and binds to the streptavidin-coated wells.
-
Wash the plate to remove unbound reagents.
-
Add the anti-digoxigenin-HRP conjugate and incubate to allow binding to the digoxigenin-labeled DNA.
-
Wash the plate to remove unbound conjugate.
-
Add the peroxidase substrate (ABTS) and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
This guide serves as a foundational resource for researchers and professionals in drug development, providing a comprehensive overview of the critical aspects of phosphonate chemistry. The detailed protocols and structured data are intended to facilitate the practical application of this knowledge in the ongoing quest for novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 8. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Triethyl phosphonoacetate - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
Dimethyl Benzoylphosphonate: A Technical Overview of Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzoylphosphonate is an organophosphorus compound belonging to the class of acylphosphonates. While specific literature on the dimethyl ester is limited, the broader class of acylphosphonates and specifically benzoylphosphonates have garnered interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential as bioactive molecules. Acylphosphonates are characterized by a carbonyl group directly attached to the phosphorus atom of a phosphonate moiety. This arrangement imparts distinct reactivity and makes them valuable intermediates and potential inhibitors of various enzymes. This technical guide provides a comprehensive review of the available literature on the synthesis, chemical properties, and potential biological applications of benzoylphosphonates, with a specific focus on the dimethyl derivative where information can be extrapolated.
Synthesis of Benzoylphosphonates
The primary method for the synthesis of acylphosphonates, including benzoylphosphonates, is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of an acyl halide with a trialkyl phosphite.
A common synthesis for a close analog, diethyl benzoylphosphonate, involves the reaction of benzoyl chloride with triethyl phosphite.[1] This method can be adapted for the synthesis of this compound by substituting triethyl phosphite with trimethyl phosphite.
Experimental Protocol: Synthesis of Diethyl Benzoylphosphonate
A representative protocol for the synthesis of diethyl benzoylphosphonate is as follows[1]:
Materials:
-
Benzoyl chloride
-
Triethyl phosphite
Procedure:
-
To 140.57 grams (1.0 mole) of benzoyl chloride maintained at 90°C, 166.2 grams (1.0 mole) of triethyl phosphite were added over a period of 1 hour.
-
The reaction progress is monitored by the cessation of ethyl chloride evolution.
-
Following the completion of the reaction, unreacted benzoyl chloride and triethyl phosphite are removed by distillation under reduced pressure (terminal conditions: 100°C and 8 mm Hg).
-
The residue, diethyl benzoylphosphonate, is obtained.
This reaction typically yields around 90% of the desired product.[1]
Synthesis Workflow Diagram
Caption: Michaelis-Arbuzov reaction for this compound synthesis.
Chemical Properties and Reactivity
Acylphosphonates are known to be effective hydrogen bond acceptors, which can be a key feature in their interaction with biological targets.[2] The phosphorus-carbon bond in acylphosphonates is generally stable, but the carbonyl group is susceptible to nucleophilic attack. This reactivity makes them useful precursors for the synthesis of other organophosphorus compounds, such as α-hydroxyphosphonates.[3]
Biological Activities and Potential Applications in Drug Development
Enzyme Inhibition: Phosphonates are well-known mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes, particularly hydrolases.[4] Acylphosphonates, as analogs of acyl phosphates, have been investigated as inhibitors of polymerases. For instance, phosphonate analogs of pyruvate and 2-oxoglutarate are established inhibitors of their cognate dehydrogenases.[4] Given their structural similarity to key biological intermediates, benzoylphosphonates could potentially inhibit enzymes that process benzoyl-containing substrates.
Antimicrobial and Antiviral Activity: Many organophosphorus compounds, including phosphonates, exhibit antimicrobial and antiviral properties.[4][5] Some acylphosphonates have been shown to be polymerase inhibitors in viruses like HIV-1. The potential of this compound as an antimicrobial or antiviral agent warrants further investigation.
Modulation of Signaling Pathways: Bisphosphonates, a related class of organophosphorus compounds, are known to inhibit cell signaling pathways.[6][7] They can be metabolized within cells to form ATP analogs that inhibit various kinases, including tyrosine kinases.[6][7] While a different subclass, the potential for acylphosphonates to interfere with cellular signaling through similar mechanisms cannot be ruled out and presents an interesting area for future research.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which a benzoylphosphonate derivative could inhibit a kinase-mediated signaling pathway, based on the known action of other phosphonates.
Caption: Potential inhibition of a kinase signaling pathway.
Quantitative Data
Due to the limited specific literature on this compound, a comprehensive table of its biological activity is not available. However, data for related phosphonate compounds can provide a basis for comparison and hypothesis generation.
Table 1: Biological Activity of Selected Phosphonate Derivatives
| Compound Class | Target/Activity | Potency (IC50/Ki) | Reference |
| Bisphosphonate-derived ATP-analog (ApppI) | EGFR Kinase | 9.2 ± 4 µM | [6] |
| Bisphosphonate-derived ATP-analog (AppCCl2p) | FGFR2 | low nM range | [6] |
| (S)-thienyl and (R)-pirydyl phosphonate derivatives | Anti-HIV activity | - | [4] |
| Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) | Lipoprotein lipase activity | More potent than its metabolites | [8] |
Conclusion
This compound represents a potentially valuable, yet understudied, molecule in the field of medicinal chemistry. Based on the known chemistry and biological activity of the broader class of acylphosphonates, it is plausible that this compound could serve as a versatile synthetic intermediate and a lead compound for the development of novel therapeutics, particularly as an enzyme inhibitor. The synthesis is likely achievable through established methods like the Michaelis-Arbuzov reaction. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, including its potential to inhibit key enzymes and modulate cellular signaling pathways. Such studies will be crucial to unlock the full potential of this and other related acylphosphonates in drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Dimethyl Benzoylphosphonate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzoylphosphonate, also known as benzoyl-phosphonic acid dimethyl ester, is a member of the acylphosphine oxide class of compounds. These molecules are highly efficient Type I photoinitiators for free-radical polymerization. Upon exposure to ultraviolet (UV) light, they undergo a unimolecular α-cleavage reaction to generate two radical species, a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization. This dual-radical generation contributes to their high reactivity and efficiency.
Acylphosphine oxides, including this compound, are particularly valued for their ability to cure pigmented and thick coatings due to their significant photobleaching effect. The photoinitiator is colored and absorbs in the near-UV and visible light range; upon cleavage, the resulting radicals are colorless, allowing light to penetrate deeper into the formulation and ensuring a more uniform cure. This property is highly advantageous in applications such as dental resins, coatings, and 3D printing.
Core Applications in Polymer Chemistry
The primary application of this compound and related acylphosphine oxides in polymer chemistry is as a photoinitiator for the free-radical polymerization of ethylenically unsaturated monomers.
Key Application Areas:
-
UV Curable Coatings and Inks: Acylphosphine oxides are extensively used in the formulation of UV-curable coatings for wood, plastics, and paper, as well as in printing inks. Their efficiency under UV-A and visible light allows for rapid curing, high throughput, and the formulation of low-volatile organic compound (VOC) systems.
-
Dental Composites: In dentistry, light-curable composite resins are used for fillings and restorations. Photoinitiators like acylphosphine oxides are crucial for the rapid, on-demand hardening of these materials. Their ability to be activated by dental curing lights (typically blue light) and their biocompatibility are key advantages.
-
3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) 3D printing technologies, acylphosphine oxides are used to initiate the layer-by-layer polymerization of liquid photopolymer resins. Their high reactivity and absorption in the near-visible spectrum are well-suited for the light sources used in these printers.
-
Synthesis of Functional Polymers and Hydrogels: These photoinitiators are employed in the synthesis of a wide range of specialty polymers and hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The mild reaction conditions (room temperature and neutral pH) of photopolymerization are compatible with sensitive biological molecules.
Mechanism of Photoinitiation
The photoinitiation process for this compound follows a Norrish Type I cleavage mechanism.
Quantitative Data Summary
The following table summarizes typical quantitative data for acylphosphine oxide photoinitiators in the photopolymerization of acrylate monomers. While specific values for this compound may vary, this data provides a useful reference.
| Parameter | Typical Value Range | Monomer System | Light Source | Reference |
| Photoinitiator Concentration | 0.1 - 5.0 wt% | Trimethylolpropane triacrylate (TMPTA) | Mercury Lamp (365 nm) | [1][2] |
| Monomer Conversion | > 80% | Poly(ethylene glycol) diacrylate (PEGDA) | LED (405 nm) | [1] |
| Rate of Polymerization (Rp) | 10⁻³ - 10⁻¹ mol L⁻¹ s⁻¹ | Methyl Methacrylate (MMA) | LED (385 nm) | [2] |
| UV Absorption (λmax) | 350 - 400 nm | - | - | [3] |
Experimental Protocols
General Protocol for UV Curing of an Acrylate Formulation
This protocol describes a general procedure for the photopolymerization of a simple acrylate formulation using an acylphosphine oxide photoinitiator.
Materials:
-
Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound (or a similar acylphosphine oxide photoinitiator)
-
Glass slides or other suitable substrate
-
Micropipette
-
UV Curing System (e.g., mercury lamp or LED with appropriate wavelength)
-
Nitrogen source (optional, for inert atmosphere)
Procedure:
-
Formulation Preparation:
-
In a small, amber vial to protect from ambient light, weigh the desired amount of acrylate monomer.
-
Add the this compound photoinitiator to the monomer. A typical concentration is 0.5 to 2.0 wt%.
-
Mix thoroughly until the photoinitiator is completely dissolved. Gentle warming (to ~40-50 °C) may be required for some solid photoinitiators.[3]
-
-
Sample Preparation:
-
Using a micropipette, apply a thin film of the formulation onto a glass slide. The thickness can be controlled using a film applicator or by the volume applied over a defined area.
-
-
UV Curing:
-
Place the sample under the UV light source. The distance from the lamp to the sample should be consistent for reproducible results.
-
Expose the sample to UV radiation for a predetermined time. Curing times can range from a few seconds to several minutes depending on the light intensity, photoinitiator concentration, and film thickness.
-
For systems sensitive to oxygen inhibition, curing can be performed under a nitrogen atmosphere.
-
-
Curing Assessment:
-
The degree of cure can be assessed qualitatively by touch (the surface should be tack-free) or by resistance to scratching.
-
For quantitative analysis, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Safety and Handling
Acylphosphine oxide photoinitiators should be handled in accordance with standard laboratory safety procedures. They are typically light-sensitive and should be stored in opaque containers in a cool, dark place. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling these chemicals. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Dimethyl Benzoylphosphonate: Application in Photopolymerization
A review of available literature and chemical databases indicates that Dimethyl Benzoylphosphonate is not commonly recognized or utilized as a photoinitiator for photopolymerization applications. Searches for this specific compound in the context of photoinitiation did not yield any direct application notes, experimental protocols, or performance data.
It is possible that the intended compound of interest is a related chemical with a similar name, as the field of photopolymerization employs a variety of phosphonate-containing molecules and benzoyl derivatives. This document provides information on related compounds, including Dimethyl Benzylphosphonate and the well-known photoinitiator Methyl Benzoylformate , to offer relevant insights for researchers, scientists, and drug development professionals.
I. Dimethyl Benzylphosphonate: Properties and Potential Relevance
While not a photoinitiator itself, Dimethyl Benzylphosphonate is an organophosphorus compound that shares structural similarities with molecules used in polymer science. Its properties are summarized below.
Chemical Properties and Identifiers:
| Property | Value | Reference |
| CAS Number | 773-47-7 | [1][2] |
| Molecular Formula | C9H13O3P | [1][2][3] |
| Molecular Weight | 200.17 g/mol | [1][2][3] |
| Appearance | Colorless or light yellow liquid | [3] |
| Boiling Point | 132 °C @ 0.3 Torr | [3] |
| Density | ~1.12 g/cm³ | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dimethylformamide) | [3] |
Applications in Materials Science:
Phosphorus-containing polymers are of significant interest for various applications due to their unique properties. They are often incorporated into polymer backbones to enhance flame retardancy and adhesion to various substrates, including metals and biological materials like bone and dentin. While Dimethyl Benzylphosphonate is primarily used as a reagent in organic synthesis, its phosphonate group is a key functional moiety in the development of specialized polymers.[3]
II. Phosphonates in Photopolymerizable Resins
Research has explored the incorporation of phosphonate groups into photopolymerizable resins to create materials with desirable characteristics. One study detailed the synthesis of novel phosphonated resins that can undergo photopolymerization. The general workflow for such an application is outlined below.
References
Application Notes and Protocols for Dimethyl Benzoylphosphonate in Flame Retardant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzoylphosphonate is an organophosphorus compound with significant potential as a halogen-free flame retardant for various polymeric materials. Its efficacy stems from the synergistic action of phosphorus and the benzoyl moiety, which can enhance char formation and interrupt combustion cycles. These application notes provide detailed protocols for the synthesis of this compound and its application as a flame retardant, along with expected performance data based on structurally similar phosphonate compounds.
Phosphorus-based flame retardants are known to act in both the condensed and gas phases to inhibit combustion. In the solid phase, they promote the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer. In the gas phase, phosphorus-containing radicals are released, which can quench the high-energy radicals (H•, OH•) that propagate the combustion process.
Synthesis of this compound via Michaelis-Arbuzov Reaction
The synthesis of this compound can be effectively achieved through the Michaelis-Arbuzov reaction. This method involves the reaction of a trialkyl phosphite with an acyl halide.
Experimental Protocol
Materials:
-
Benzoyl chloride (or benzoyl bromide)
-
Trimethyl phosphite
-
Anhydrous toluene (optional, as a solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Heating mantle with magnetic stirrer
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add trimethyl phosphite (1.2 equivalents). If using a solvent, add anhydrous toluene.
-
Addition of Reagent: Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred trimethyl phosphite solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature of 120-150°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product can be purified by vacuum distillation to remove the methyl chloride byproduct and any unreacted starting materials. This compound is expected to be a colorless to pale yellow oil.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR.
Caption: Workflow for the synthesis of this compound.
Application as a Flame Retardant in Polymers
This compound can be incorporated into various polymer matrices, such as epoxy resins, polycarbonates, and polyesters, as an additive flame retardant. The following protocol describes its application in an epoxy resin system.
Experimental Protocol: Preparation and Testing of Flame-Retardant Epoxy Resin
Materials:
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., m-phenylenediamine)
-
This compound
-
Mechanical stirrer
-
Vacuum oven
-
Molds for specimen preparation
Procedure:
-
Blending: The epoxy resin is preheated to reduce its viscosity. The desired amount of this compound (e.g., 5-15 wt%) is then added to the preheated epoxy resin and mixed thoroughly until a homogeneous mixture is obtained.
-
Curing: The stoichiometric amount of the curing agent is added to the mixture and stirred until fully dissolved.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing Cycle: The degassed mixture is poured into preheated molds and cured in an oven according to the recommended curing cycle for the specific epoxy resin and curing agent system.
-
Specimen Preparation: After curing, the samples are demolded and cut into standard dimensions for flammability and thermal testing.
Performance Evaluation of Phosphonate Flame Retardants
| Property | Test Method | Neat Epoxy | Epoxy + 14 wt% BDMPP |
| Flammability | |||
| Limiting Oxygen Index (LOI) | ASTM D2863 | 23.5% | 33.8%[1][2] |
| UL-94 Vertical Burn Test | ANSI/UL 94 | Fails | V-0[1][2] |
| Thermal Stability | |||
| 5% Weight Loss Temp (T₅) | TGA (N₂) | 350°C | 330°C |
| Char Yield at 700°C | TGA (N₂) | 15% | 25% |
Note: The data presented for BDMPP is for illustrative purposes to indicate the potential performance of a phosphonate-based flame retardant.
Mechanism of Flame Retardancy
The flame retardant action of this compound is expected to occur through a combination of condensed-phase and gas-phase mechanisms.
-
Condensed-Phase Mechanism: Upon heating, the phosphonate promotes the dehydration and cross-linking of the polymer matrix, leading to the formation of a protective char layer. This char layer insulates the underlying material from the heat of the flame and reduces the release of flammable volatiles.
-
Gas-Phase Mechanism: Volatile phosphorus-containing species are released into the flame, where they act as radical scavengers. They interrupt the chain reactions of combustion by quenching highly reactive H• and OH• radicals.
Caption: Dual-phase flame retardancy mechanism of phosphonates.
References
Application Notes and Protocols: The Role of Dimethyl Benzoylphosphonate in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl benzoylphosphonate is an organophosphorus compound with significant potential for application in advanced agrochemical formulations. While direct public data on this specific molecule is limited, its chemical structure, featuring a benzoyl group attached to a phosphorus center, strongly suggests its role as a Type I photoinitiator . This application note outlines the hypothesized function of this compound in UV-curable agrochemical formulations, such as seed coatings, microencapsulation of pesticides, and controlled-release fertilizer coatings. The protocols provided are based on established methodologies for evaluating analogous acylphosphine oxide photoinitiators, which are widely used in industrial UV-curing applications.
Introduction: Hypothesized Role in Agrochemicals
In modern agriculture, controlled-release technologies are crucial for enhancing the efficiency of active ingredients, reducing environmental impact, and improving crop safety. These technologies often rely on creating a protective polymer matrix around a fertilizer or pesticide. The polymerization process to form this matrix can be initiated by ultraviolet (UV) light, a method known as UV curing. This process is rapid, solvent-free, and can be performed at low temperatures.[1][2]
The key to UV curing is the photoinitiator, a compound that absorbs UV light and generates reactive species (free radicals) to start the polymerization.[1][3] this compound is hypothesized to function as a highly efficient Type I (cleavage-type) photoinitiator . Upon exposure to UV light, the bond between the benzoyl group and the phosphinoyl group is believed to cleave, generating two distinct free radicals that can initiate the polymerization of acrylate-based or other unsaturated resins.[4][5]
Potential applications in agrochemical formulations include:
-
Seed Coatings: Creating a durable, uniform polymer layer on seeds to protect them and control the release of embedded fungicides or insecticides.
-
Pesticide Microencapsulation: Encapsulating volatile or sensitive pesticides to protect them from premature degradation by environmental factors like light and heat.[6]
-
Controlled-Release Fertilizers: Forming a polymer barrier around fertilizer granules that breaks down at a controlled rate, synchronizing nutrient release with crop demand.[7]
The primary advantage of using an acylphosphine oxide-type initiator like this compound is its ability to absorb UV light in the near-UV range (350-400 nm), allowing for deep curing even in pigmented or opaque formulations, which is common in agrochemical products.[8]
Mechanism of Action: Type I Photoinitiation
As a Type I photoinitiator, this compound is proposed to undergo homolytic cleavage (α-cleavage) upon absorption of UV photons. This process generates a benzoyl radical and a phosphinoyl radical, both of which are capable of initiating the polymerization of monomer/oligomer mixtures, such as acrylates.[5][9]
Caption: Mechanism of a Type I photoinitiator like this compound.
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of this compound, based on data from commercially available acylphosphine oxide photoinitiators like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[10][11] These parameters are critical for formulation development.
| Parameter | Expected Value / Characteristic | Significance in Agrochemical Formulation |
| UV Absorption Maximum (λmax) | 365 - 395 nm | Excellent absorption in the near-UV range, matching the output of common mercury lamps and UV-LEDs. Allows for curing of pigmented coatings.[8][11] |
| Molar Extinction Coefficient (ε) | High | High efficiency in absorbing light, allowing for lower concentrations to be used, which is cost-effective and reduces potential for migration. |
| Quantum Yield of Photolysis (Φ) | 0.3 - 0.8 | High efficiency in converting absorbed photons into radical pairs, leading to rapid cure speeds.[12] |
| Solubility | Good in common monomers (e.g., acrylates) | Ensures homogeneous distribution within the liquid formulation, leading to uniform curing and final film properties.[10] |
| Photobleaching | High | The initiator is consumed and becomes colorless during curing, which prevents yellowing of the final coating and allows light to penetrate deeper into thick or opaque films.[8] |
| Oxygen Inhibition | Less susceptible than some other types | Phosphinoyl radicals react very fast with monomers, competing effectively with oxygen, which can otherwise inhibit surface cure.[10] |
Experimental Protocols
Protocol 1: Synthesis of Dialkyl Benzoylphosphonate (Example: Diethyl Ester)
This protocol describes a general method for synthesizing a dialkyl benzoylphosphonate, which can be adapted for the dimethyl variant by substituting trimethyl phosphite for triethyl phosphite.
Materials:
-
Benzoyl chloride
-
Triethyl phosphite (or Trimethyl phosphite for the dimethyl variant)
-
Nitrogen or Argon gas supply
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Set up the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Add benzoyl chloride (1.0 mole equivalent) to the flask and heat to 90 °C.
-
Slowly add triethyl phosphite (1.0 mole equivalent) dropwise over a period of 1 hour. An exothermic reaction will occur, and ethyl chloride gas will evolve. Maintain the temperature around 90-100 °C.
-
After the addition is complete, continue to stir the mixture at 90 °C until the evolution of ethyl chloride ceases (typically 1-2 hours).
-
Once the reaction is complete, remove any unreacted starting materials by distillation under reduced pressure.
-
The residue, crude diethyl benzoylphosphonate, can be further purified by vacuum distillation if required.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm its structure and purity.
Protocol 2: Evaluation of Curing Performance in an Agrochemical Coating Formulation
This protocol provides a method to assess the efficacy of this compound as a photoinitiator in a model UV-curable coating for seeds.
Materials & Equipment:
-
Model Formulation:
-
Urethane or epoxy acrylate oligomer (e.g., 50% w/w)
-
Reactive diluent monomer (e.g., HDDA, 45-49% w/w)
-
This compound (1-5% w/w)
-
Pigment (e.g., TiO₂, 1% w/w) (optional)
-
Adhesion promoter (optional)
-
-
Seeds or inert glass beads (as substrate)
-
Film applicator (e.g., wire-wound bar coater)
-
UV curing system (e.g., medium-pressure mercury lamp or 395 nm UV-LED) with controlled intensity and belt speed.[13]
-
FTIR spectrometer with an ATR accessory
-
Pencil hardness tester
-
Adhesion test kit (cross-hatch method)
Experimental Workflow:
Caption: Workflow for evaluating a photoinitiator in an agrochemical coating.
Procedure:
-
Formulation: Prepare the model formulation by mixing the oligomer, monomer, and this compound until a homogeneous liquid is obtained. Keep the formulation protected from light.
-
Application: Apply a thin film (e.g., 50 µm) of the formulation onto the substrate (e.g., glass slide for initial tests, then seeds).
-
Curing: Pass the coated substrate under the UV lamp. The UV dose can be varied by changing the lamp intensity or the belt speed. A typical dose might range from 100 to 1000 mJ/cm².
-
Determine Degree of Cure:
-
Immediately after curing, measure the conversion of the acrylate double bonds using FTIR-ATR.
-
Scan the uncured liquid and the cured film.
-
Calculate the percent conversion by monitoring the decrease in the area of the acrylate peak around 1635 cm⁻¹ relative to a stable internal standard peak (e.g., a carbonyl peak).
-
-
Evaluate Physical Properties:
-
Surface Cure/Tackiness: Assess the surface for tackiness by lightly touching with a cotton ball. A tack-free surface indicates good surface cure.
-
Pencil Hardness: Determine the hardness of the cured film according to ASTM D3363.
-
Adhesion: For films on non-porous substrates, evaluate adhesion using the cross-hatch tape test (ASTM D3359).
-
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Conclusion
While further research is needed to fully characterize this compound, its structure strongly suggests a role as a high-performance Type I photoinitiator. Its hypothesized properties, such as strong absorption in the near-UV range and high radical generation efficiency, make it a promising candidate for advanced UV-curable agrochemical formulations. The protocols outlined here provide a robust framework for synthesizing and evaluating this and similar compounds for applications in controlled-release pesticides, seed coatings, and other innovative agricultural technologies.
References
- 1. UV curing - Wikipedia [en.wikipedia.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. radtech.org [radtech.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. radtech.org [radtech.org]
Application Notes and Protocols for Phosphonate Derivatives
A focus on Diethyl Benzylphosphonate and its applications.
Introduction
Initial research for "Dimethyl benzoylphosphonate" did not yield specific experimental protocols, suggesting it may be a less common compound or a variation of a more widely studied molecule. However, extensive information is available for the closely related compound, Diethyl Benzylphosphonate. This document provides detailed application notes and protocols for Diethyl Benzylphosphonate, which serves as a representative model for this class of organophosphorus compounds. The protocols provided are intended for researchers, scientists, and drug development professionals.
Organophosphonates are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery due to their structural similarity to phosphates and enhanced stability against hydrolysis.[1] Diethyl benzylphosphonates, in particular, have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[1][2][3]
Safety and Handling
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for Diethyl Benzylphosphonate.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[4]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5]
-
Spills: In case of a spill, absorb with an inert material and dispose of it properly.[4]
Synthesis of Diethyl Benzylphosphonate
The most common method for synthesizing Diethyl Benzylphosphonate is the Michaelis-Arbuzov reaction.[7][8] This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of Diethyl Benzylphosphonate from benzyl bromide and triethyl phosphite.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, as a solvent)[7]
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl bromide. If using a solvent, dissolve the benzyl bromide in anhydrous toluene.[7] Flush the system with an inert gas like nitrogen.
-
Addition of Triethyl Phosphite: Slowly add triethyl phosphite (typically 1.0 to 1.2 equivalents) to the stirred solution at room temperature.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.[7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess triethyl phosphite under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to obtain pure Diethyl Benzylphosphonate.[7][9]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Reactants | Benzyl bromide, Triethyl phosphite | [7] |
| Solvent | Toluene (anhydrous) | |
| Reaction Time | 4-6 hours | [7] |
| Reaction Temperature | 110-120 °C (Reflux) | [7] |
| Purification Method | Silica gel column chromatography | [7][9] |
| Typical Yield | >95% | [3] |
| Appearance | Clear, colorless liquid | [5] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diethyl Benzylphosphonate.
Application in Antimicrobial Research
Substituted diethyl benzylphosphonates have demonstrated significant activity against various bacterial strains, including Escherichia coli.[1][2] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the procedure to determine the antimicrobial efficacy of Diethyl Benzylphosphonate.
Materials:
-
Diethyl Benzylphosphonate
-
Bacterial strains (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer (for optical density measurement)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Serial Dilution: Perform a two-fold serial dilution of the Diethyl Benzylphosphonate stock solution in MHB within a 96-well plate to achieve a range of concentrations.[7]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[7] This can be determined visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells of the MIC assay that show no visible growth and plate it on MHA plates.[7]
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.[7]
-
MBC Reading: The MBC is the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Hypothetical Quantitative Data for Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| E. coli K12 | 64 | 128 |
| S. aureus | 128 | 256 |
| P. aeruginosa | 256 | >256 |
Antimicrobial Testing Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Other Potential Applications
-
Enzyme Inhibition: Due to their structural similarity to phosphates, phosphonates can act as enzyme inhibitors.[1] Screening against various enzymes such as proteases or kinases could reveal further therapeutic potential.
-
Photopolymerization: Phosphonate-containing monomers have been investigated for their use in photopolymerization to create materials with improved thermal stability and flame retardancy. This compound derivatives can act as photoinitiators in these processes.
Conclusion
Diethyl Benzylphosphonate and its derivatives are valuable compounds with a range of potential applications, particularly in the development of new antimicrobial agents. The protocols provided herein offer a foundation for the synthesis and evaluation of these compounds. Further research into structure-activity relationships and mechanisms of action will be crucial for optimizing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
Dimethyl Benzoylphosphonate: A Versatile Precursor in Organic Synthesis
Introduction
Dimethyl benzoylphosphonate is a valuable acylphosphonate reagent in organic synthesis, offering a unique combination of reactivity as both a benzoylating agent and a precursor for the formation of α-functionalized phosphonates. Its utility stems from the electrophilic carbonyl carbon and the phosphonate moiety, which can participate in a variety of transformations. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound, targeting researchers, scientists, and professionals in drug development.
Application Notes
This compound serves as a precursor in several important organic transformations, including benzoylation, addition reactions to the carbonyl group, and as a substrate in Wittig-Horner type reactions. These reactions lead to the formation of a diverse range of compounds, including esters, α-hydroxybenzylphosphonates, and olefins.
Benzoylation of Alcohols and Amines
This compound is an effective benzoylating agent for alcohols and amines. The reaction proceeds under mild conditions, often in the presence of a base, to afford the corresponding benzoyl esters and amides in good yields. This method offers an alternative to the use of benzoyl chloride or benzoic anhydride.
Synthesis of α-Hydroxybenzylphosphonates
The carbonyl group of this compound can undergo nucleophilic addition with various reagents, such as organometallic compounds or in Pudovik-type reactions with dialkyl phosphites, to yield α-hydroxybenzylphosphonates.[1] These products are of interest due to their potential biological activities.
Wittig-Horner Reaction
The keto-group of this compound can participate in the Wittig-Horner reaction with phosphonate carbanions to generate substituted olefins.[2] This reaction allows for the introduction of a benzoyl-substituted carbon-carbon double bond.
Data Presentation
The following tables summarize key quantitative data for the synthesis and reactions of benzoylphosphonate derivatives.
Table 1: Synthesis of Diethyl Benzoylphosphonate
| Reactant 1 | Reactant 2 | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride (1.0 mol) | Triethyl phosphite (1.0 mol) | 90 | 1 | 90 | [3] |
Table 2: Reactions of this compound with Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenylbenzamide | Benzene, reflux, 2h | 85 | [2] |
| Ethanol | Ethyl benzoate | Sodium ethoxide, ether, RT, 2h | 90 | [2] |
| Phenylmagnesium bromide | Dimethyl (α-hydroxy-α-phenyl)benzylphosphonate | Ether, RT, then hydrolysis | 70 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of diethyl benzoylphosphonate.[3]
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
A dry round-bottom flask is charged with benzoyl chloride (1.0 eq). The flask is then flushed with an inert gas.
-
Trimethyl phosphite (1.0 eq) is added dropwise to the stirred benzoyl chloride at room temperature.
-
After the addition is complete, the reaction mixture is heated to 90 °C.
-
The reaction is monitored by observing the cessation of methyl chloride evolution.
-
After the reaction is complete (typically 1-2 hours), the mixture is cooled to room temperature.
-
The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Benzoylation of Aniline
This protocol is based on the reaction of this compound with aniline.[2]
Materials:
-
This compound
-
Aniline
-
Benzene (or another suitable anhydrous solvent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add aniline (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure N-phenylbenzamide.
Protocol 3: Synthesis of Dimethyl (α-hydroxy-α-phenyl)benzylphosphonate
This protocol describes the Grignard reaction with this compound.[2]
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Inert gas (Nitrogen or Argon)
-
Aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of phenylmagnesium bromide by reacting bromobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield dimethyl (α-hydroxy-α-phenyl)benzylphosphonate.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Key Reactions of this compound.
Caption: Workflow for Grignard Reaction.
References
Application Notes and Protocols for Safe Handling of Dimethyl Benzoylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzoylphosphonate is an organophosphorus compound with potential applications in organic synthesis and drug development.[1] Due to the limited availability of specific safety and toxicity data, a cautious approach is essential when handling this compound in a laboratory setting. These application notes provide a summary of the known properties and recommended safety protocols to minimize exposure and ensure laboratory safety.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on data for Dimethyl phosphite, it should be handled as a substance that is potentially:
-
Harmful if swallowed or in contact with skin.[2]
-
A skin and eye irritant.[2]
-
Potentially causing respiratory irritation.
Organophosphorus compounds as a class can have varying levels of toxicity.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 18106-71-3 |
| Molecular Formula | C9H11O4P |
| Molecular Weight | 214.15 g/mol |
| Boiling Point | 282.8°C at 760 mmHg |
| Flash Point | 138.8°C |
| Density | 1.228 g/cm³ |
| Appearance | Assumed to be a liquid or solid[3] |
Toxicological Data (Based on Dimethyl Phosphite as a Surrogate)
The following toxicological data for Dimethyl phosphite is provided as an estimate of the potential hazards of this compound.
| Metric | Value | Species |
| Acute Oral LD50 | 3040 - 3283 mg/kg bw | Rat |
| Acute Dermal LD50 | 681 mg/kg bw | Rabbit |
| Skin Irritation | Irritating | Rabbit |
| Eye Irritation | Irritating | Rabbit |
Source:[2]
Experimental Protocols for Safe Handling
A comprehensive approach to personal protective equipment is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[4] |
| Eye and Face Protection | Chemical splash goggles meeting appropriate government standards (e.g., NIOSH or EN 166).[4] A face shield should be worn if there is a significant risk of splashing. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary. |
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container.
-
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional procedures.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Dispose of unused or excess this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Visualized Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. Cas 868-85-9,Dimethyl phosphite | lookchem [lookchem.com]
- 3. 18106-71-3,DIMETHYL(PHENYLOXOMETHYL)PHOSPHONATE [lookchemicals.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Triethyl phosphonoacetate (867-13-0, 30492-56-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Application Notes and Protocols for Dimethyl Benzoylphosphonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzoylphosphonate is a versatile organophosphorus reagent with potential applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While its direct application in the synthesis of commercial drugs is not extensively documented, its chemical reactivity as a potent benzoylating agent and its ability to participate in addition reactions make it a valuable tool for medicinal chemists. This document provides an overview of its applications, detailed experimental protocols for key transformations, and illustrates its potential role in the synthesis of complex organic molecules relevant to drug discovery.
Application Notes
This compound serves as a multifunctional reagent, primarily utilized for the introduction of a benzoyl group and for the formation of α-substituted benzylphosphonates. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent phosphorus atom.
Benzoylation of Nucleophiles
A primary application of this compound is the benzoylation of a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental in pharmaceutical synthesis for the introduction of a benzoyl moiety, which is a common structural motif in many drug molecules. The benzoyl group can influence the pharmacological activity, metabolic stability, and pharmacokinetic properties of a compound. The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon of the this compound, leading to the formation of a benzoylated product and dimethyl phosphite as a byproduct.[1]
Addition Reactions to the Carbonyl Group
The carbonyl group of this compound can undergo nucleophilic addition reactions. For example, reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of α-hydroxy-α-substituted benzylphosphonates. These products can serve as versatile intermediates for the synthesis of more complex molecules, including those with potential biological activity.[1]
Synthesis of Heterocyclic Compounds
The reactivity of this compound can be harnessed for the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals. By reacting with bifunctional nucleophiles, it can participate in condensation reactions leading to the formation of five- or six-membered heterocyclic rings. This approach offers a pathway to novel scaffolds for drug discovery.
Summary of Reactions
| Reaction Type | Nucleophile/Reagent | Product Type | Potential Pharmaceutical Relevance |
| Benzoylation | Primary/Secondary Amines | N-Benzoyl Amides | Core structure in various APIs, modification of bioavailability. |
| Benzoylation | Alcohols/Phenols | Benzoyl Esters | Prodrug strategies, modification of solubility and stability. |
| Benzoylation | Thiols | Thioesters | Intermediates in synthesis, bioisosteric replacements. |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | α-Alkyl-α-hydroxybenzylphosphonates | Chiral building blocks, precursors to complex molecules. |
| Wittig-Horner Reaction | Ylides | Alkenes | Carbon-carbon bond formation for scaffold elaboration.[1] |
Experimental Protocols
The following are detailed protocols for representative reactions involving this compound.
Protocol 1: Benzoylation of a Primary Amine
This protocol describes a general procedure for the N-benzoylation of a primary amine using this compound.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in the anhydrous solvent.
-
Add triethylamine (1.1 eq) to the solution if the amine salt is used or if scavenging the generated acid is desired.
-
Add a solution of this compound (1.2 eq) in the anhydrous solvent dropwise to the stirred amine solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated amine.
Quantitative Data Example:
| Amine Substrate | This compound (eq) | Solvent | Time (h) | Yield (%) |
| Aniline | 1.2 | Dichloromethane | 4 | 92 |
| Benzylamine | 1.2 | Tetrahydrofuran | 6 | 88 |
Protocol 2: Addition of a Grignard Reagent
This protocol outlines a general procedure for the addition of a Grignard reagent to the carbonyl group of this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Grignard reagent (1.1 eq) dropwise from the dropping funnel to the stirred solution of this compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-substituted-α-hydroxybenzylphosphonate.
Mandatory Visualizations
Caption: General reactivity of this compound.
Caption: Hypothetical workflow for API synthesis.
References
Application Notes and Protocols: Dimethyl Benzoylphosphonate for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl benzoylphosphonate is a Type I photoinitiator that, upon exposure to ultraviolet (UV) light, undergoes photocleavage to generate highly reactive benzoyl and phosphinoyl radicals. These radicals can initiate polymerization of various monomers, making it a valuable tool for surface modification and the creation of functionalized surfaces for a wide range of applications, including biomaterial engineering, drug delivery systems, and biosensors. This document provides detailed application notes and protocols for the use of this compound in surface modification.
Acylphosphine oxides, a class of compounds to which this compound belongs, are known for their high photoinitiation efficiency. Upon UV irradiation, they undergo α-cleavage to produce two radicals, a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization. This dual-radical generation contributes to their high reactivity and efficiency in curing and grafting processes.
Data Presentation
The following tables summarize representative quantitative data obtained from surfaces modified using phosphonate-based photoinitiators. While specific values for this compound may vary depending on the substrate, monomer, and reaction conditions, these tables provide an expected range of outcomes.
Table 1: Representative Surface Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)
| Surface | C 1s (at%) | O 1s (at%) | P 2p (at%) | N 1s (at%) |
| Unmodified Polymer | 75.2 | 24.8 | 0 | 0 |
| Polymer-grafted-poly(acrylamide) | 65.1 | 18.5 | 2.3 | 14.1 |
Note: The appearance of phosphorus (P 2p) and nitrogen (N 1s) peaks and the change in carbon and oxygen percentages are indicative of successful surface grafting of poly(acrylamide).
Table 2: Representative Water Contact Angle and Grafting Density
| Surface | Advancing Water Contact Angle (°) | Grafting Density (μg/cm²) |
| Unmodified PEEK | 87.2 | 0 |
| PEEK-grafted-poly(vinylphosphonic acid) (20 min UV) | 51.8 | - |
| PEEK-grafted-poly(vinylphosphonic acid) (50 min UV) | 42.2 | - |
| PEEK-grafted-poly(vinylphosphonic acid) (90 min UV) | 36.2 | - |
Note: A significant decrease in water contact angle indicates the successful grafting of a hydrophilic polymer. The change is often dependent on the duration of UV exposure, which correlates with the grafting density.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of diethyl benzoylphosphonate.
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen gas
-
Reaction flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.
-
In the reaction flask, heat benzoyl chloride to approximately 90°C.
-
Slowly add an equimolar amount of trimethyl phosphite to the heated benzoyl chloride via the dropping funnel over a period of 1 hour. Methyl chloride will evolve during the addition.
-
After the addition is complete, maintain the reaction mixture at 90°C until the evolution of methyl chloride ceases.
-
Remove any unreacted starting materials by distillation under reduced pressure.
-
The residue, this compound, can be further purified by vacuum distillation.
Protocol 2: Surface Modification of a Polymer Substrate via Photografting
This protocol describes a general method for the photografting of a functional monomer onto a polymer surface using this compound as the photoinitiator.
Materials:
-
Polymer substrate (e.g., polyethylene, polypropylene, PEEK)
-
This compound
-
Functional monomer (e.g., acrylamide, acrylic acid, or a custom monomer for drug conjugation)
-
Solvent (e.g., acetone, methanol, or a solvent suitable for both the photoinitiator and monomer)
-
UV lamp (e.g., medium-pressure mercury lamp, 365 nm)
-
Reaction vessel (e.g., quartz or borosilicate glass)
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in a sequence of solvents such as ethanol and deionized water to remove any surface contaminants.
-
Dry the substrate thoroughly under a stream of nitrogen.
-
-
Preparation of the Grafting Solution:
-
Prepare a solution of the functional monomer in the chosen solvent. A typical concentration ranges from 5 to 20% (w/v).
-
Dissolve this compound in the monomer solution. A typical concentration for the photoinitiator is 1 to 5% (w/w) relative to the monomer.
-
Degas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.
-
-
Photografting Reaction:
-
Immerse the cleaned and dried polymer substrate in the degassed grafting solution within the reaction vessel.
-
Seal the reaction vessel and maintain a nitrogen atmosphere.
-
Position the UV lamp at a fixed distance from the reaction vessel.
-
Irradiate the substrate with UV light for a predetermined time. The irradiation time will influence the grafting density and can range from a few minutes to several hours.[1]
-
-
Post-Grafting Treatment:
-
After irradiation, remove the substrate from the grafting solution.
-
Thoroughly wash the modified substrate with a suitable solvent to remove any ungrafted monomer and photoinitiator. Soxhlet extraction can be employed for rigorous cleaning.
-
Dry the surface-modified substrate under vacuum or with a stream of nitrogen.
-
-
Surface Characterization:
-
Characterize the modified surface to confirm successful grafting. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and contact angle measurements are commonly used.
-
Mandatory Visualization
Photocleavage and Radical Generation Pathway
Caption: Photocleavage of this compound and Initiation of Polymerization.
Experimental Workflow for Surface Modification
Caption: Experimental Workflow for Photografting using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Dimethyl Benzoylphosphonate Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Dimethyl Benzoylphosphonate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield of this compound, or the reaction does not seem to be proceeding. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the synthesis of this compound, typically performed via a Michaelis-Arbuzov type reaction between benzoyl chloride and trimethyl phosphite, can be attributed to several factors related to reagent quality, reaction conditions, and potential side reactions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can react with benzoyl chloride and trimethyl phosphite, reducing the amount of starting material available for the desired reaction. |
| Reagent Quality | Use freshly distilled or high-purity benzoyl chloride and trimethyl phosphite. Impurities in the starting materials can lead to side reactions and lower yields. |
| Insufficient Reaction Temperature | The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at an optimal rate.[1] Ensure the reaction is heated appropriately. A typical temperature range is 90-150°C.[2][3] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR to ensure it has gone to completion before workup. |
| Sub-optimal Stoichiometry | While a 1:1 molar ratio is theoretically required, using a slight excess of trimethyl phosphite can sometimes help drive the reaction to completion. However, be aware that this can complicate purification. |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities. What are the common side reactions?
Answer: The primary side reaction of concern is the further reaction of the this compound product with unreacted trimethyl phosphite.[4][5] This is more likely to occur if the reaction is allowed to proceed for too long or at excessively high temperatures.
Common Side Reactions and Byproducts
| Side Reaction | Description | Mitigation Strategy |
| Further Reaction with Phosphite | The carbonyl group of the newly formed this compound can be attacked by another molecule of trimethyl phosphite, leading to the formation of more complex phosphorus-containing byproducts.[4][5] | Carefully control the stoichiometry of the reactants. Adding the trimethyl phosphite dropwise to the benzoyl chloride can help to minimize the concentration of unreacted phosphite available for side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction with Impurities | If the benzoyl chloride contains acidic impurities (e.g., from hydrolysis), these can catalyze side reactions. | Use purified benzoyl chloride. |
| Thermal Decomposition | At very high temperatures, the product or starting materials may decompose. | Maintain the reaction temperature within the optimal range and avoid prolonged heating. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Purification of this compound typically involves removing unreacted starting materials and any side products. The most common methods are vacuum distillation and column chromatography.
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Co-eluting Impurities in Column Chromatography | The polarity of the product and a key impurity may be very similar. | Optimize the solvent system for column chromatography. A shallow gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.[6][7] |
| Product Decomposition on Silica Gel | Some phosphonates can be sensitive to the acidic nature of silica gel, leading to streaking or decomposition on the column. | Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.[8] |
| Incomplete Separation by Vacuum Distillation | The boiling points of the product and impurities may be too close for effective separation. | Ensure a good vacuum is achieved to lower the boiling points and maximize the difference. Use a fractionating column for better separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from benzoyl chloride and trimethyl phosphite proceeds via the Michaelis-Arbuzov reaction. This involves the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by a rearrangement and the elimination of methyl chloride to yield the final product.
Q2: What are the expected yields for this synthesis?
A2: The yields can be quite good, often ranging from 80% to 90% under optimized conditions. For instance, the synthesis of the analogous Dimethyl 2,5-dimethylbenzoylphosphonate has been reported with an 80% yield, while the synthesis of Diethyl Benzoylphosphonate has been reported with a 90% yield.[2][9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the benzoyl chloride spot. ³¹P NMR spectroscopy is also a very effective technique to monitor the formation of the phosphonate product, which will have a characteristic chemical shift.
Q4: What are the key safety precautions to take during this synthesis?
A4: Benzoyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Trimethyl phosphite has a pungent odor and is flammable. The reaction should be conducted under an inert atmosphere to prevent the formation of flammable byproducts and to avoid moisture. The methyl chloride byproduct is a gas and should be properly vented or trapped.
Data Presentation
Table 1: Summary of Representative Reaction Conditions and Yields for Acyl Phosphonate Synthesis
| Product | Reactants | Reaction Conditions | Yield | Reference |
| Dimethyl 2,5-dimethylbenzoylphosphonate | 2,5-dimethylbenzoyl chloride, Trimethyl phosphite | Equimolar amounts | 80% | [9] |
| Diethyl benzoylphosphonate | Benzoyl chloride, Triethyl phosphite | 1:1 mole ratio, 90°C, 1 hour | 90% | [2] |
| Benzyl Dimethyl Phosphonate | Benzyl chloride, Trimethyl phosphite | 1:1 mole ratio, reflux at ~150°C, 25 hours | High (not quantified) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Procedure)
This protocol is adapted from procedures for the synthesis of analogous acyl phosphonates.[2][9]
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Anhydrous toluene (optional, as solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Heating mantle and magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Vacuum distillation setup or column chromatography supplies
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler or trap, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.
-
Charging Reactants: To the flask, add benzoyl chloride (1.0 equivalent). If using a solvent, add anhydrous toluene.
-
Addition of Phosphite: Begin stirring the benzoyl chloride solution and heat it to 90-100°C. Add trimethyl phosphite (1.0-1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at 100-120°C. Monitor the reaction by TLC until the benzoyl chloride is consumed (typically 1-3 hours). The evolution of methyl chloride gas should be observed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Vacuum Distillation: Remove any volatile components (like solvent and excess trimethyl phosphite) under reduced pressure. The product, this compound, can then be purified by vacuum distillation.
-
Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactions of carbene intermediates from the reaction of trialkyl phosphites with dialkyl benzoylphosphonates: intramolecular cyclisations of 2-substituted dialkyl benzoylphosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Dimethyl Benzoylphosphonate
Welcome to the technical support center for the synthesis of Dimethyl Benzoylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the potential causes and how can I fix this?
Answer: Low yields can stem from several factors related to reagents, reaction conditions, and experimental setup. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Purity of Reactants: Ensure that your starting materials, benzoyl chloride and trimethyl phosphite, are of high purity. Impurities can lead to unwanted side reactions. Trimethyl phosphite is susceptible to hydrolysis and oxidation, so using a freshly opened bottle or redistilled reagent is advisable.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture can hydrolyze the trimethyl phosphite to dimethyl phosphite and methanol, or react with benzoyl chloride.
-
-
Reaction Conditions:
-
Temperature Control: The reaction between benzoyl chloride and trimethyl phosphite is typically exothermic. It is crucial to control the temperature during the addition of trimethyl phosphite. A common method involves the slow, dropwise addition of the phosphite to heated benzoyl chloride.[1] For the synthesis of the analogous diethyl benzoylphosphonate, the reaction is conducted at 90°C.[1] Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy is recommended.
-
-
Work-up and Purification:
-
Product Loss during Extraction: If an aqueous work-up is performed, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent.
-
Decomposition during Distillation: this compound may be susceptible to thermal decomposition at high temperatures. Purification by vacuum distillation should be performed at the lowest possible temperature. Alternatively, column chromatography can be a milder purification method.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC analysis. What are the likely side reactions and byproducts?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.
-
Unreacted Starting Materials: Incomplete reaction is a common reason for the presence of impurities. This can be addressed by optimizing the reaction time and temperature.
-
Hydrolysis Products: As mentioned, the presence of moisture can lead to the hydrolysis of trimethyl phosphite and benzoyl chloride, resulting in dimethyl phosphite, methanol, and benzoic acid.
-
Michaelis-Arbuzov Rearrangement Byproducts: The primary reaction is a Perkow reaction, but under certain conditions, a competing Michaelis-Arbuzov rearrangement could potentially occur, although it is less favored with acyl halides.
-
Phosphonate Byproducts: The reaction of dimethyl phosphite (formed from hydrolysis) with benzaldehyde (if present as an impurity or formed from the reduction of benzoyl chloride) via a Pudovik-type reaction could lead to the formation of dimethyl α-hydroxybenzylphosphonate.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from benzoyl chloride and trimethyl phosphite?
A1: The reaction of an acyl halide with a trialkyl phosphite to form an enol phosphate is known as the Perkow reaction. The reaction proceeds through the nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the carbonyl carbon of the benzoyl chloride. This is followed by a rearrangement that results in the formation of the enol phosphate product, this compound, and the elimination of methyl chloride.
Q2: Can I use a catalyst to improve the reaction rate and yield?
A2: The reaction between benzoyl chloride and trimethyl phosphite is typically performed without a catalyst and is driven by heat.[1] However, for related phosphonate syntheses, such as the Pudovik reaction, both base and acid catalysts are employed to facilitate the addition of a dialkyl phosphite to a carbonyl compound.[3] For the Perkow reaction, the focus should be on maintaining anhydrous conditions and optimal temperature control.
Q3: What are the recommended purification methods for this compound?
A3: The most common methods for purifying phosphonates are vacuum distillation and column chromatography.[1][2]
-
Vacuum Distillation: This method is effective for removing lower-boiling impurities and unreacted starting materials. However, care must be taken to avoid thermal decomposition of the product.
-
Column Chromatography: For heat-sensitive compounds or to separate impurities with similar boiling points, column chromatography on silica gel is a preferred method.[2] A suitable eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be determined by TLC analysis.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.
-
³¹P NMR Spectroscopy: This is a powerful technique for monitoring reactions involving phosphorus-containing compounds. The disappearance of the trimethyl phosphite signal and the appearance of the this compound product signal can be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture over time.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Perkow Reaction
This protocol is adapted from the synthesis of the analogous diethyl benzoylphosphonate.[1]
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Heating mantle with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Add benzoyl chloride (1.0 equivalent) to the flask and heat it to 90°C with stirring.
-
Slowly add trimethyl phosphite (1.0 equivalent) dropwise to the heated benzoyl chloride over a period of 1 hour. The evolution of methyl chloride gas should be observed.
-
After the addition is complete, continue to stir the reaction mixture at 90°C until the evolution of methyl chloride ceases, indicating the completion of the reaction. Monitor the reaction by TLC or ³¹P NMR.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product.
-
Option A: Vacuum Distillation: Remove any unreacted starting materials by distillation at reduced pressure. The product can then be distilled under high vacuum.
-
Option B: Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent and purify by column chromatography on silica gel.
-
Protocol 2: Synthesis of Dimethyl α-hydroxybenzylphosphonate (Pudovik Reaction)
This protocol describes the synthesis of a related compound and can be useful if side reactions involving dimethyl phosphite are suspected.[3]
Materials:
-
Benzaldehyde
-
Dimethyl phosphite
-
Triethylamine (catalyst)
-
Acetone (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzaldehyde (1.0 equivalent) and dimethyl phosphite (1.0-1.2 equivalents) in acetone.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, dimethyl α-hydroxybenzylphosphonate, may crystallize out of the solution upon cooling. If so, collect the crystals by filtration.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Analogous Benzylphosphonates.
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride, Triethyl phosphite | None | None | 90 | 1+ | 90 | [1] |
| 2 | Benzyl chloride, Diethyl phosphite | K₂CO₃/KI | PEG-400 | Room Temp | 6 | 92 | [5] |
| 3 | Benzaldehyde, Diethyl phosphite | Triethylamine | Acetone | Reflux | Several | High | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Dimethyl Benzoylphosphonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl benzoylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of benzoyl chloride with trimethyl phosphite.[1][2][3]
Q2: What are the typical yields for the synthesis of this compound?
A2: Under optimized conditions, the synthesis of this compound via the Michaelis-Arbuzov reaction can achieve high yields, typically in the range of 82-87%.[1][2]
Q3: How can I purify the crude this compound?
A3: The crude product, which is often a yellowish oil, can be purified by vacuum distillation or column chromatography to yield the final product.[1][2]
Q4: What are the key starting materials and reagents for this synthesis?
A4: The essential starting materials are benzoyl chloride and trimethyl phosphite. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature. | Ensure the reaction is allowed to proceed for the recommended duration, typically starting at 0°C and gradually warming to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the benzoyl chloride is consumed.[2] |
| Moisture contamination: Trimethyl phosphite is sensitive to moisture, which can lead to hydrolysis and reduced yield. | Use anhydrous reagents and solvents, and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities | Unreacted starting materials: Incomplete reaction can leave residual benzoyl chloride or trimethyl phosphite in the product mixture. | Optimize reaction time and temperature to ensure complete conversion. Purify the crude product using vacuum distillation or column chromatography to remove unreacted starting materials.[1][2] |
| Side reaction products: Under certain conditions, side reactions can occur, leading to the formation of byproducts. For example, a potential side reaction involves the formation of a 1,3,2-dioxaphospholane, particularly with substituted benzoylphosphonates.[4] At elevated temperatures, the formation of bisphosphonates has also been observed with related compounds.[4] | Maintain the recommended reaction temperature to minimize side reactions. Careful purification by chromatography can help separate the desired product from these byproducts. | |
| P-C bond cleavage: The carbon-phosphorus bond in acylphosphonates can be susceptible to cleavage under acidic or basic conditions, which might be inadvertently introduced during workup.[3][5] | Ensure the workup procedure is performed under neutral conditions to avoid degradation of the product. | |
| Difficulty in Purification | Co-eluting impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Thermal decomposition: The product may be sensitive to high temperatures during distillation. | Use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | Benzoyl chloride, Trimethyl phosphite | [1][2] |
| Stoichiometry | 1:1 molar ratio | [1][2] |
| Reaction Temperature | 0°C initially, then warmed to room temperature | [1][2] |
| Reaction Time | 30 minutes at 0°C, then 3 hours at room temperature | [1] |
| Typical Yield | 82-87% | [1][2] |
Experimental Protocol
Synthesis of this compound via Michaelis-Arbuzov Reaction [1][2]
-
Preparation: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with benzoyl chloride (1.0 equivalent).
-
Reaction Initiation: Cool the flask to 0°C using an ice bath. Add trimethyl phosphite (1.0 equivalent) dropwise from the addition funnel to the stirred benzoyl chloride.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.
-
Work-up and Purification: The resulting crude product, a yellowish oil, can be purified by vacuum distillation to obtain the pure this compound.
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway of this compound and a potential side reaction.
References
- 1. Probing the active center of benzaldehyde lyase with substitutions and the pseudo-substrate analog benzoylphosphonic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel quasiphosphonium ylides from the reaction of trialkyl phosphites with dialkyl benzoylphosphonates: evidence for carbene intermediates in the intramolecular cyclisation of 2-substituted dialkyl benzoylphosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Dimethyl Benzoylphosphonate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions to optimize the reaction conditions for the synthesis of dimethyl benzoylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzoyl halide (typically benzoyl chloride) with trimethyl phosphite.
Q2: What are the typical yields for the synthesis of acylphosphonates like this compound?
A2: Yields can vary significantly based on the specific substrate and reaction conditions. For the synthesis of diethyl benzoylphosphonate, a yield of 90% has been reported.[1] Optimization of reaction parameters is crucial for maximizing the yield of this compound.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The critical parameters to monitor and control are reaction temperature, the purity of reactants, and the stoichiometry of the reagents. The reaction often requires elevated temperatures to proceed efficiently.[2][3]
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions can include the formation of byproducts due to impurities in the starting materials or excessively high reaction temperatures.[2] In related phosphonate syntheses, side reactions such as the formation of phosphate esters or products from reactions with impurities in the reactants can occur.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction for acylphosphonates often requires heating to initiate and sustain the reaction.[2] | 1. Optimize Temperature: Gradually increase the reaction temperature. For the related synthesis of diethyl benzoylphosphonate, the reaction is conducted at 90°C.[1] Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature. |
| 2. Impure Reactants: The presence of moisture or other impurities in benzoyl chloride or trimethyl phosphite can lead to side reactions and lower yields. | 2. Use High-Purity Reagents: Ensure that benzoyl chloride is freshly distilled or from a new bottle. Use high-purity, anhydrous trimethyl phosphite. | |
| 3. Inefficient Removal of Alkyl Halide: The byproduct, methyl chloride, needs to be removed from the reaction mixture to drive the equilibrium towards the product. | 3. Facilitate Byproduct Removal: The reaction can be performed under a gentle stream of inert gas (nitrogen or argon) to help carry away the volatile methyl chloride. | |
| Presence of Significant Impurities in the Crude Product | 1. Excess Reactant: Unreacted benzoyl chloride or trimethyl phosphite can be a major impurity. | 1. Stoichiometric Control & Purification: Use a slight excess of the more volatile reactant (trimethyl phosphite) and remove the excess by distillation under reduced pressure after the reaction is complete.[1] |
| 2. Thermal Decomposition: Acylphosphonates can be thermally labile. Excessively high reaction or distillation temperatures can cause decomposition. | 2. Careful Temperature Control: Avoid overheating the reaction mixture. During purification, use high vacuum distillation to lower the boiling point and minimize thermal stress on the product.[3] | |
| Difficulty in Product Purification | 1. Similar Boiling Points of Product and Impurities: Unreacted starting materials or byproducts may have boiling points close to that of this compound. | 1. Optimized Purification Technique: Utilize fractional distillation under high vacuum for efficient separation. Alternatively, column chromatography on silica gel can be an effective purification method.[3] |
| 2. Product Hydrolysis: Acylphosphonates can be sensitive to moisture, leading to hydrolysis during workup or purification. | 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the workup is performed under anhydrous conditions until the product is isolated. |
Experimental Protocols
General Protocol for Michaelis-Arbuzov Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related acylphosphonates. Optimization may be required for specific laboratory conditions.
Materials:
-
Benzoyl chloride
-
Trimethyl phosphite
-
Anhydrous toluene (optional, for solvent-based reactions)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere.
-
Charge the flask with benzoyl chloride (1.0 equivalent).
-
Slowly add trimethyl phosphite (1.0 to 1.1 equivalents) dropwise from the addition funnel to the stirred benzoyl chloride. The reaction can be exothermic, so control the addition rate to maintain a steady reaction temperature.
-
After the addition is complete, heat the reaction mixture. A temperature of around 90°C has been used for the diethyl analogue.[1] The evolution of methyl chloride should be observed.
-
Monitor the reaction progress by TLC or ³¹P NMR until completion. The cessation of gas evolution is also an indicator of reaction completion.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove any unreacted starting materials and isolate the this compound.
Visual Guides
Reaction Pathway
Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to troubleshoot common issues in this compound synthesis.
References
Technical Support Center: Handling and Disposal of Dimethyl Benzoylphosphonate Waste
Disclaimer: This guide is intended for informational purposes for researchers and laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) office and the manufacturer's Safety Data Sheet (SDS) before handling, storing, or disposing of any chemical waste. All procedures must comply with local, state, and federal regulations.
This technical support guide provides essential information for the safe handling and disposal of Dimethyl benzoylphosphonate and its associated waste streams.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While comprehensive toxicological data is not available for all phosphonates, compounds in this family, such as Dimethyl benzylphosphonate, are generally considered hazardous. They are often harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Upon combustion, they can produce hazardous decomposition products, including carbon oxides (CO, CO2) and phosphorus oxides.[2]
Q2: What Personal Protective Equipment (PPE) is required when handling this chemical waste?
A2: Appropriate PPE must be worn at all times. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a flame-resistant lab coat.[3] If there is a risk of generating aerosols or if ventilation is inadequate, a respirator approved for organic vapors should be used.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]
Q3: How should I store this compound waste?
A3: Waste should be collected in a clearly labeled, sealed, and chemically compatible container.[2][4][5] The label must include the chemical name, concentration, and appropriate hazard symbols.[3] Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[2][5][6] Containers should be kept tightly closed and stored upright to prevent leakage.[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[2] Store separately from acids, bases, and reducing agents. Ensure waste containers are not made of materials that can be degraded by organic solvents.
Q5: Can I dispose of small amounts of this waste down the drain?
A5: No. Under no circumstances should this compound or its solutions be poured down the drain.[2][4] It is an organophosphorus compound and can be harmful to aquatic life. This waste must be disposed of as hazardous chemical waste.
Q6: How is this compound waste ultimately disposed of?
A6: The primary methods for disposal are incineration by a licensed hazardous waste facility or chemical neutralization (hydrolysis) for small quantities before collection.[3] The safest and most common method is to use a licensed hazardous waste contractor arranged by your institution's EHS office.[2][3]
Troubleshooting Guide
Q: I spilled a small amount of a solution containing this compound on the lab bench. What is the correct cleanup procedure?
A: For small spills, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical sorbent.[2][3] Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[2][3] Clean the affected area with soap and water.
Q: My waste container with this compound seems to be building pressure. What should I do?
A: Pressure buildup can occur if the waste is mixed with incompatible materials, leading to a chemical reaction that generates gas. If you notice a bulging container, do not attempt to open it. Place the container in a secondary containment bin and move it to a fume hood if it is safe to do so. Immediately contact your institution's EHS office for emergency pickup and guidance.
Q: How do I decontaminate glassware that has come into contact with this compound?
A: Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone) into a designated hazardous waste container. Afterward, wash the glassware thoroughly with soap and water. The rinsate must be treated as hazardous waste.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | Dimethyl benzylphosphonate | [1] |
| CAS Number | 773-47-7 | [1] |
| Molecular Formula | C₉H₁₃O₃P | [1] |
| Molecular Weight | 200.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 132 °C @ 0.3 Torr | [1] |
| Density | ~1.14 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water. | [7] |
Note: Data for the closely related Dimethyl benzylphosphonate is used, as specific data for this compound is limited. Properties are expected to be similar.
Table 2: Waste Stream Compatibility
| Waste Material | Compatible with this compound Waste? | Notes |
| Halogenated Solvents | No | Store in separate waste containers. |
| Aqueous Solutions (Neutral) | No | Immiscible. Store organic waste separately. |
| Strong Oxidizers | No | Incompatible. Risk of vigorous reaction.[2] |
| Strong Acids/Bases | No | Can catalyze rapid hydrolysis/decomposition.[8] |
| Inert Sorbents (Sand, Vermiculite) | Yes | For spill cleanup only. |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (<100 mL)
-
Assess the Situation: Ensure there is no immediate fire hazard or risk of exposure to others.
-
Don PPE: Put on safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with acetone (collecting the cloth as hazardous waste), followed by a thorough wash with soap and water.
-
Label and Store: Tightly seal and label the waste container with all components and store it in your lab's satellite accumulation area for pickup.
Protocol 2: In-Lab Neutralization via Alkaline Hydrolysis (For small quantities only, with EHS approval)
Organophosphonates can be broken down by hydrolysis.[8][9] This procedure should only be performed by trained personnel in a chemical fume hood.
-
Prepare a 10% sodium hydroxide (NaOH) solution.
-
In a suitable reaction vessel within a fume hood, slowly add the this compound waste to the NaOH solution with stirring. A significant excess of the basic solution should be used.
-
Monitor the reaction. The hydrolysis will break the ester bonds, forming sodium salts of benzoylphosphonic acid and methanol. The reaction may be exothermic; control the rate of addition to manage the temperature.
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Allow the reaction to proceed to completion. This may take several hours. The completion can be monitored by techniques like NMR or GC-MS if necessary.
-
Neutralize the solution. Once the hydrolysis is complete, carefully neutralize the resulting aqueous solution with hydrochloric acid to a pH of ~7.
-
Dispose. This neutralized aqueous solution must still be disposed of as hazardous aqueous waste, as it contains organic byproducts and salts. It should not be poured down the drain.
Visualizations
Caption: Waste disposal decision workflow for this compound.
Caption: Simplified chemical hydrolysis pathway of a phosphonate ester.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. Dimethyl benzylphosphonate | 773-47-7 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1080-32-6 CAS MSDS (diethyl benzylphosphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for using Dimethyl benzoylphosphonate
Disclaimer: Information regarding Dimethyl Benzoylphosphonate is limited. This guide is compiled based on data from structurally similar compounds, primarily benzoyl phosphine oxide photoinitiators. The provided protocols and data should be considered as a starting point for experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization experiments using this compound and similar photoinitiators.
Q1: My resin is not curing or is only partially cured. What are the possible causes and solutions?
Incomplete or failed curing can stem from several factors, from the photoinitiator itself to the experimental setup.
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Insufficient UV Light Exposure: The photoinitiator may not be receiving enough energy to generate the free radicals necessary for polymerization.
-
Solution: Increase the exposure time or the intensity of the UV lamp. Ensure the UV source's emission spectrum overlaps with the absorption spectrum of this compound.
-
-
Incorrect Wavelength: The wavelength of the UV lamp must match the absorption profile of the photoinitiator.
-
Solution: Verify the UV lamp's output spectrum. Benzoyl phosphine oxide initiators typically absorb in the UVA range (320-400 nm).
-
-
Photoinitiator Concentration Too Low: An insufficient amount of photoinitiator will generate a limited number of free radicals, leading to incomplete polymerization.
-
Oxygen Inhibition: Oxygen present in the resin can scavenge free radicals, preventing them from initiating polymerization, especially at the surface.
-
Solution: Perform the curing process in an inert atmosphere, such as under a nitrogen or argon blanket. Increasing the photoinitiator concentration or using a combination of photoinitiators can also help overcome surface inhibition.
-
Q2: The curing depth is too shallow. How can I increase it?
Shallow curing depth is a common issue in thick samples or highly pigmented resins.
-
Photoinitiator Concentration Too High: While counterintuitive, an excessively high concentration of the photoinitiator can absorb most of the UV light at the surface, preventing it from penetrating deeper into the sample.[1][2]
-
Solution: Optimize the photoinitiator concentration. Lowering the concentration can sometimes allow for deeper UV penetration and a more uniform cure.
-
-
UV Light Scattering or Absorption: Fillers, pigments, or other additives in the resin can scatter or absorb UV light, reducing its penetration depth.
-
Solution: If possible, reduce the concentration of light-scattering additives. Using a photoinitiator that photobleaches (its absorption decreases as it is consumed) can also improve through-cure.
-
Q3: I'm observing yellowing of the cured polymer. What is the cause and how can it be minimized?
Yellowing is often a result of side products formed from the photoinitiator during photolysis.
-
Photoinitiator Side Reactions: The fragments of the photoinitiator that do not initiate polymerization can sometimes lead to colored byproducts.
-
Solution: Use the minimum effective concentration of the photoinitiator. Post-curing at a slightly elevated temperature (if the polymer is stable) can sometimes help to bleach the yellowing. Alternatively, consider using a photoinitiator known for low yellowing.
-
Q4: What are the best practices for handling and storing this compound?
Proper handling and storage are crucial for safety and to maintain the chemical's reactivity.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]
-
Avoid contact with skin and eyes.[3] In case of contact, rinse immediately and thoroughly with water.[4][5]
-
Avoid creating dust or aerosols.
-
-
Storage:
Quantitative Data Summary
The following data is based on typical values for benzoyl phosphine oxide photoinitiators and should be used as an estimate for this compound.
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most common monomers and organic solvents (e.g., acetone, ethyl acetate, THF). | Solubility should be tested for specific resin formulations. |
| UV Absorption Maximum (λmax) | ~365 - 380 nm | This is the typical range for benzoyl phosphine oxide photoinitiators. |
| Recommended Concentration | 0.1% - 5% (by weight) | Optimal concentration depends on the resin system, sample thickness, and UV lamp intensity.[1][2] |
Experimental Protocols
Protocol 1: Basic UV Curing of an Acrylate Resin
This protocol provides a general procedure for UV curing a simple acrylate-based resin using a benzoyl phosphine oxide type photoinitiator.
Materials:
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This compound
-
Acrylate monomer or oligomer (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Glass slides or other suitable substrate
-
UV curing lamp (e.g., medium-pressure mercury lamp)
-
Micropipette
-
Small, opaque container for mixing
Procedure:
-
Preparation of the Resin Formulation:
-
In an opaque container to protect from ambient light, weigh the desired amount of acrylate monomer/oligomer.
-
Add the desired percentage of this compound (e.g., start with 1% w/w).
-
Mix thoroughly until the photoinitiator is completely dissolved. Gentle warming may be required for some formulations.
-
-
Sample Preparation:
-
Place a small drop of the prepared resin onto a clean glass slide.
-
If a specific thickness is required, use a film applicator or place a second slide on top with spacers.
-
-
UV Curing:
-
Place the sample under the UV lamp at a fixed distance.
-
Expose the sample to UV radiation for a predetermined time (e.g., start with 30-60 seconds). The optimal time will depend on the lamp intensity and the formulation.
-
-
Cure Assessment:
-
After exposure, check the sample for cure. A simple "thumb twist" test can be used to check for surface tackiness. A fully cured sample should be solid and tack-free.
-
For more quantitative analysis, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the acrylate double bond peak.
-
Mandatory Visualizations
Signaling Pathway of Photoinitiation
Caption: Photoinitiation and polymerization process.
Experimental Workflow for UV Curing
References
How to avoid degradation of Dimethyl benzoylphosphonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Dimethyl benzoylphosphonate to prevent its degradation.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues that may arise during experiments involving this compound, focusing on potential degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place in a tightly sealed container. 2. Check Solvent Purity: Use anhydrous solvents to minimize hydrolysis. 3. Evaluate pH: Avoid highly acidic or basic conditions in your experimental setup, as these can catalyze hydrolysis. |
| Appearance of unexpected peaks in analysis (e.g., NMR, HPLC) | Presence of degradation products such as benzoic acid and dimethyl hydrogenphosphonate. | 1. Analyze for Degradants: Use analytical techniques to identify potential degradation products. 2. Purify the Compound: If degradation is suspected, purify the this compound before use. 3. Optimize Reaction Conditions: Adjust the pH and temperature of your experiment to enhance stability. |
| Precipitate formation in solution | Formation of benzoic acid, a common degradation product, which may have lower solubility. | 1. Confirm Precipitate Identity: Analyze the precipitate to confirm if it is benzoic acid. 2. Adjust Solvent System: If benzoic acid formation is unavoidable, consider a solvent system in which it is more soluble. 3. Minimize Reaction Time: Reduce the duration of the experiment to limit the extent of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the carbon-phosphorus (C-P) bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of benzoic acid and dimethyl hydrogenphosphonate. The presence of water is a key factor in this degradation process.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the stability of this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area.[1] Protection from moisture is critical to prevent hydrolysis. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also help to prolong its shelf life.
Q3: What solvents are recommended for use with this compound?
A3: It is best to use anhydrous aprotic solvents to minimize the risk of hydrolysis. Solvents should be freshly dried and handled under inert conditions. Avoid using protic solvents, especially water, unless it is a required component of the reaction, and be aware that its presence can lead to degradation.
Q4: Can pH affect the stability of this compound in my experiments?
A4: Yes, pH can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the C-P bond.[2][3] It is advisable to maintain a neutral pH whenever possible or to carefully control the pH if acidic or basic conditions are necessary for your experiment.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[4] Always consult the safety data sheet (SDS) for a comprehensive list of incompatible materials.
Experimental Protocols
Protocol for Assessing the Purity of this compound
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a C18 column and UV detector
Method:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 95% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound and potential degradation products (like benzoic acid) absorb (e.g., 254 nm).
-
-
Analysis: Inject the sample and standards. The retention time of the main peak should correspond to pure this compound. The appearance of earlier eluting peaks may indicate the presence of more polar degradation products like benzoic acid.
-
Quantification: Quantify the purity by comparing the peak area of the main component to the total peak area of all components.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Scaling Up Dimethyl Benzoylphosphonate Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Dimethyl Benzoylphosphonate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most scalable synthetic route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of trimethyl phosphite on benzoyl chloride. The reaction is typically performed at elevated temperatures and results in the formation of this compound and methyl chloride as a byproduct.[1][2]
Q2: What are the critical process parameters to monitor during the scale-up of the Michaelis-Arbuzov reaction for this compound?
A2: When scaling up this reaction, it is crucial to monitor and control the following parameters:
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Temperature: The reaction is exothermic, and maintaining a stable temperature is vital to prevent runaway reactions and the formation of byproducts.[3][4]
-
Rate of Addition: The controlled addition of one reactant to the other (typically trimethyl phosphite to benzoyl chloride) is essential for managing the reaction's exotherm.
-
Agitation: Efficient mixing is necessary to ensure uniform temperature distribution and reactant contact, which is critical in larger reactors where heat and mass transfer can be limiting.
-
Pressure: The reaction generates methyl chloride, a volatile byproduct. The system should be designed to handle the pressure increase or safely vent the byproduct.
Q3: What are the common impurities and byproducts in this compound synthesis, and how can they be minimized?
A3: Common impurities include unreacted starting materials (benzoyl chloride and trimethyl phosphite) and byproducts from side reactions. A potential side reaction is the formation of undesired phosphonates if impurities are present in the starting materials. To minimize these, it is important to:
-
Use high-purity starting materials.
-
Maintain strict control over reaction stoichiometry and temperature.
-
Ensure the reaction goes to completion to consume the starting materials.
Q4: What are the recommended methods for purifying this compound at a large scale?
A4: For large-scale purification, vacuum distillation is the most effective method to separate the desired product from less volatile impurities and unreacted starting materials.[5][6] For laboratory and pilot-scale purification, flash column chromatography can also be employed.[5]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | - Verify Reaction Temperature: Ensure the reaction reaches and maintains the optimal temperature. For analogous industrial processes, temperatures can range from 95°C to 150°C.[6] - Monitor Reaction Progress: Use analytical techniques like ³¹P NMR or GC to monitor the disappearance of starting materials. - Check Reactant Purity: Impurities in trimethyl phosphite or benzoyl chloride can inhibit the reaction. |
| Side Reactions | - Strict Temperature Control: Avoid temperature spikes that can favor the formation of byproducts. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite. |
| Product Loss During Workup | - Optimize Distillation Parameters: Ensure the vacuum level and temperature are appropriate for the product's boiling point to avoid decomposition. - Efficient Extraction: If using a liquid-liquid extraction, ensure proper phase separation and use an adequate volume of extraction solvent. |
Issue 2: Product Discoloration or Impurity
| Possible Cause | Troubleshooting Steps & Recommendations |
| Thermal Decomposition | - Lower Distillation Temperature: A higher vacuum will allow for distillation at a lower temperature, minimizing the risk of thermal degradation.[7] - Minimize Heating Time: Do not heat the reaction mixture for longer than necessary. |
| Presence of Acidic Impurities | - Neutralize Before Distillation: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities that might catalyze degradation at high temperatures. |
| Co-distillation of Impurities | - Fractional Distillation: For impurities with boiling points close to the product, a fractional distillation column may be necessary for effective separation. |
Issue 3: Runaway Reaction or Poor Exotherm Control
| Possible Cause | Troubleshooting Steps & Recommendations |
| Addition Rate Too Fast | - Slow and Controlled Addition: Add the trimethyl phosphite to the heated benzoyl chloride dropwise or via a syringe pump to control the rate of heat generation. |
| Inadequate Cooling | - Ensure Efficient Heat Transfer: In larger reactors, ensure the cooling system is adequate for the scale of the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. |
| Poor Agitation | - Optimize Stirring: Ensure the stirring is vigorous enough to maintain a homogenous mixture and prevent localized hot spots. |
Data Presentation
Table 1: Summary of Reaction Parameters for Acyl Phosphonate Synthesis (Michaelis-Arbuzov Type Reaction)
| Parameter | Laboratory Scale (Inferred) | Industrial Scale (Analogous Process)[6] |
| Reactants | Benzoyl Chloride, Trimethyl Phosphite | o-Chlorobenzyl Chloride, Trimethyl Phosphite |
| Stoichiometry | ~1:1.1 (Benzoyl Chloride:Trimethyl Phosphite) | ~1:0.6 (o-Chlorobenzyl Chloride:Trimethyl Phosphite) |
| Temperature | 90 - 120 °C | 95 - 150 °C |
| Reaction Time | 2 - 6 hours | 25 - 80 hours |
| Pressure | Atmospheric / Slight Positive Pressure | Atmospheric |
| Purification | Vacuum Distillation / Column Chromatography | Multi-step Vacuum Distillation |
| Typical Yield | 70 - 90% | >85% (inferred from product ratio) |
Note: The industrial scale parameters are based on the synthesis of a structurally similar compound, o-chlorobenzyl dimethyl phosphonate, and should be considered as a starting point for the optimization of this compound synthesis.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Inferred Protocol)
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stir bar. Maintain an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with benzoyl chloride (1.0 equivalent).
-
Reaction: Heat the benzoyl chloride to 90-100°C.
-
Addition: Add trimethyl phosphite (1.05 - 1.1 equivalents) dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature.
-
Heating: After the addition is complete, continue to heat the mixture at 100-120°C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.
-
Workup: Allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Mandatory Visualization
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1302001C - Production process of o-chlorobenzyl dimethyl phosphonate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Dimethyl Benzoylphosphonate
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Dimethyl Benzoylphosphonate (also known as dimethyl α-hydroxybenzylphosphonate). This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Pudovik reaction. This reaction involves the addition of dimethyl phosphite to benzaldehyde, typically facilitated by a base or acid catalyst.
Q2: What are the key challenges in the synthesis of this compound?
A2: Common challenges include achieving high yields, minimizing side product formation, and ensuring the complete conversion of starting materials. A significant side reaction to be aware of is the phospha-Brook rearrangement of the desired α-hydroxyphosphonate to a phosphate ester, which can be promoted by basic catalysts.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials (benzaldehyde). Additionally, ³¹P NMR spectroscopy can be used to track the formation of the phosphonate product and identify any phosphorus-containing byproducts.
Q4: What are the typical purification methods for this compound?
A4: The crude product is often purified by silica gel column chromatography.[2] The choice of eluent system, typically a gradient of ethyl acetate in hexanes, is crucial for separating the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Pudovik reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or Insufficient Catalyst: The catalyst may be old, hydrated, or used in an insufficient amount.[1] 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Steric Hindrance: While less of a concern with benzaldehyde, highly substituted analogs may react slower. | 1. Use a fresh, anhydrous catalyst and consider optimizing the catalyst loading (typically 5-20 mol%).[1] 2. Gradually increase the reaction temperature and monitor the progress by TLC. For less reactive substrates, elevated temperatures may be necessary. 3. Increase the reaction time and/or temperature. |
| Significant Byproduct Formation (Phospha-Brook Rearrangement) | 1. Strongly Basic Catalyst: The use of strong bases can promote the rearrangement of the α-hydroxyphosphonate product to a phosphate ester.[1] 2. High Reaction Temperature: Elevated temperatures can favor the rearrangement.[1] 3. Prolonged Reaction Time: Extended exposure to basic conditions can increase the extent of rearrangement.[1] | 1. Opt for a milder base catalyst (e.g., triethylamine, potassium phosphate).[1] 2. Conduct the reaction at a lower temperature. Room temperature or even 0 °C can be effective with an appropriate catalyst. 3. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Incomplete Consumption of Starting Materials | 1. Reversibility of the Reaction: The Pudovik reaction can be reversible.[1] 2. Insufficient Catalyst or Reaction Time: The reaction may not have reached completion. | 1. Use a slight excess (1.1-1.2 equivalents) of dimethyl phosphite to drive the equilibrium towards the product. 2. Increase the catalyst loading or extend the reaction time, while carefully monitoring for byproduct formation. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts or starting materials may have similar polarities to the product, making chromatographic separation challenging. 2. Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. | 1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. 2. Consider using neutral or deactivated silica gel for chromatography. Alternatively, purification by recrystallization may be a better option if a suitable solvent is found. |
Catalyst Performance Data
The selection of a catalyst is critical for the successful synthesis of this compound. The following table summarizes the performance of various catalysts for the Pudovik reaction between benzaldehyde and dimethyl phosphite under different conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | 10 | Acetone (minimal) | Reflux | 2 | 94 | [3][4] |
| Potassium Phosphate (K₃PO₄) | 5 | Solvent-free | Room Temp. | 0.08 | 94 | [5] |
| Aluminum Oxide (Al₂O₃) | 300 | Not specified | Not specified | 72 | Good | [3][4] |
| KF/Al₂O₃ | 100 | Not specified | Not specified | Shorter time | Good | [3][4] |
| Butyllithium (n-BuLi) | 0.1 | Hexane | Not specified | Not specified | Good | [3] |
| Titanium Tetraisopropoxide | Not specified | Not specified | Not specified | Not specified | Good | [3][4] |
| Molybdenum Dioxide Dichloride (MoO₂Cl₂) | 5 | Solvent-free | 80 | Not specified | Good | [3][4] |
| Chiral Tethered Bis(8-quinolinato) Aluminum (TBOxAl) Complex | 0.5 - 1 | Hexanes | Not specified | Short | up to 98 | [6] |
Note: "Good" indicates that the source reported a good yield without specifying a numerical value. Reaction conditions and yields can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine as a Catalyst
This protocol is adapted from a general procedure for the triethylamine-catalyzed Pudovik reaction.[3][4]
Materials:
-
Benzaldehyde
-
Dimethyl phosphite
-
Triethylamine
-
Acetone
-
n-Pentane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq) and a minimal amount of acetone.
-
Add dimethyl phosphite (1.0-1.2 eq) to the flask.
-
Add triethylamine (10 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 2 hours), cool the mixture to room temperature.
-
Add n-pentane to the reaction mixture to induce precipitation.
-
Cool the mixture in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration and wash with cold n-pentane.
-
Dry the product under vacuum to obtain pure this compound.
Protocol 2: Solvent-Free Synthesis of this compound using Potassium Phosphate as a Catalyst
This protocol is based on a solvent-free method using potassium phosphate.[5]
Materials:
-
Benzaldehyde
-
Dimethyl phosphite
-
Potassium phosphate (K₃PO₄)
-
Methylene chloride (for workup)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and dimethyl phosphite (1.0 eq).
-
Add potassium phosphate (5 mol%) to the stirred mixture at room temperature.
-
Continue stirring and monitor the reaction by TLC. The reaction is typically rapid (around 5 minutes).
-
Upon completion, add methylene chloride to the reaction mixture.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Benzylphosphonates: Dimethyl Benzoylphosphonate in Focus
A Note to the Reader: Comprehensive experimental data directly characterizing "Dimethyl benzoylphosphonate" is limited in publicly available scientific literature. This guide will focus on the closely related and well-documented compound, Dimethyl benzylphosphonate , and provide a detailed comparison with its common analogue, Diethyl benzylphosphonate . This comparative analysis will encompass their synthesis, physicochemical properties, and performance in key applications, supported by available experimental data for related compounds. This approach aims to provide a valuable resource for researchers, scientists, and drug development professionals by offering insights into the structure-activity relationships within this class of organophosphorus compounds.
Physicochemical Properties: A Comparative Overview
The choice between dimethyl and diethyl benzylphosphonate often depends on the desired solubility, reactivity, and thermal properties for a specific application. While specific data for this compound is scarce, a comparison of the corresponding benzylphosphonates provides valuable insights.
| Property | Dimethyl Benzylphosphonate | Diethyl Benzylphosphonate |
| CAS Number | 773-47-7 | 1080-32-6 |
| Molecular Formula | C₉H₁₃O₃P | C₁₁H₁₇O₃P |
| Molecular Weight | 200.17 g/mol | 228.22 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | 132 °C @ 0.3 Torr | 106-108 °C @ 1 mmHg |
| Density | ~1.12 g/cm³ | 1.095 g/mL at 25 °C |
| Refractive Index | Not readily available | n20/D 1.497 |
Synthesis of Benzylphosphonates: The Michaelis-Arbuzov Reaction
The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on a benzyl halide.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The reaction can be run neat or in a solvent like anhydrous toluene.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. The byproduct, ethyl bromide, will distill off during the reaction.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure diethyl benzylphosphonate as a colorless oil.
A similar procedure can be followed for the synthesis of dimethyl benzylphosphonate, using trimethyl phosphite as the phosphorus source.
A Comparative Guide to Analytical Techniques for Dimethyl Benzoylphosphonate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Dimethyl benzoylphosphonate, a significant intermediate and potential impurity in various chemical syntheses, is crucial for ensuring product quality, safety, and efficacy in research and drug development. This guide provides a comprehensive comparison of the primary analytical techniques employed for the analysis of this compound and related organophosphorus compounds. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Comparative Analysis of Analytical Techniques
Due to a lack of extensive publicly available validation data specific to this compound, the following table summarizes the performance characteristics of analytical methods for closely related dimethyl phosphonates, such as Dimethyl methylphosphonate (DMMP). These values provide a reliable benchmark for what can be expected when developing and validating methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification, purity assessment. | Quantification, impurity profiling, identification of volatile and semi-volatile compounds. | Structural elucidation, confirmation of identity, purity assessment (quantitative NMR). |
| Limit of Detection (LOD) | Typically in the low ng/mL to µg/mL range. | High sensitivity, with LODs reported in the sub-ng/mL to low ppm range for similar compounds.[1] For DMMP, an LOD of 0.331 ng/mL has been reported.[2] Another method using QuEChERS extraction reported an LOD of 0.0167 ppm.[1] | Generally less sensitive than chromatographic techniques for trace analysis. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range. | For DMMP, an LOQ of 0.0557 ppm has been reported.[1] | Higher than HPLC and GC-MS. |
| Linearity (R²) | Typically ≥ 0.99. | Excellent linearity, with R² values often > 0.99. For DMMP, R² values of 0.998 and 0.9998 have been reported.[1][2] | qNMR can provide excellent linearity. |
| Precision (%RSD) | Typically < 5%. | High precision, with RSD values often < 5%. For DMMPA-TMS, a precision of < 0.2% RSD was achieved.[3] | High precision is achievable with proper methodology. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Strengths | - Suitable for non-volatile and thermally labile compounds.- Robust and widely available.- Variety of detection methods (UV, MS, etc.). | - High sensitivity and selectivity.- Provides structural information for identification.- Excellent for volatile and semi-volatile compounds. | - Unambiguous structure determination.- Non-destructive.- Can provide information on all phosphorus-containing species present. |
| Limitations | - May require derivatization for compounds without a chromophore.- Resolution can be a challenge for complex mixtures. | - Requires compounds to be volatile and thermally stable, or require derivatization.- Matrix effects can be significant. | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures.- Higher instrumentation cost. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of this compound and can be optimized for specific applications.
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for mobile phase modification).
-
This compound reference standard.
-
Sample of this compound for analysis.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often effective for separating the analyte from impurities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: return to 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the benzoyl group). If using MS detection, parameters should be optimized for the parent ion of this compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the initial mobile phase composition.
-
Prepare the analysis sample by dissolving it in the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve is constructed by injecting a series of standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for organophosphorus compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity).
-
This compound reference standard.
-
Sample for analysis.
-
Solvent for dilution (e.g., Dichloromethane, HPLC grade).
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in dichloromethane.
-
Prepare the sample for analysis by dissolving it in dichloromethane to a suitable concentration.
-
If necessary, perform a serial dilution to create calibration standards.
Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a reference standard. Quantification is performed by creating a calibration curve from the peak areas of the standard solutions.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis. HPLC is a versatile and robust technique for routine purity assessments and quantification, particularly for less volatile samples. GC-MS offers superior sensitivity and specificity for volatile and semi-volatile compounds and provides structural information for definitive identification. NMR spectroscopy remains the gold standard for unequivocal structural elucidation. For a comprehensive analysis, a combination of these techniques is often recommended, with HPLC or GC-MS used for quantification and NMR for structural confirmation. The provided protocols and performance data for related compounds serve as a strong foundation for developing and validating a suitable analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethyl Benzoylphosphonate and Other Photoinitiators for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of a suitable photoinitiator is a critical determinant of success in photopolymerization-based applications, including drug delivery systems, tissue engineering scaffolds, and dental materials. This guide provides an objective comparison of Dimethyl benzoylphosphonate with other commonly employed photoinitiators, supported by experimental data to inform formulation and development decisions.
This compound is a Type I photoinitiator that undergoes α-cleavage upon exposure to UV light to generate two free radicals, a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization.[1][2][3] This unimolecular fragmentation mechanism offers a direct and efficient pathway for radical generation.[1][2][3] This guide will compare its performance characteristics with other widely used Type I and Type II photoinitiators.
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is determined by several key performance metrics, including its photoinitiation efficiency, which influences the rate and extent of polymerization, and its cytotoxicity, a critical parameter for biomedical applications. The following table summarizes quantitative data for this compound (with data from the structurally similar para-methoxybenzoyldimethyl phosphonate used as a proxy) and other common photoinitiators.
| Photoinitiator | Type | Molar Mass ( g/mol ) | Peak Absorption (λmax, nm) | Polymerization Rate (%/s) | Final Conversion (%) | Cytotoxicity |
| This compound (proxy) | Type I | 200.17[4] | ~340-400[5] | High[5] | High[5] | Moderate (Expected) |
| Irgacure 2959 | Type I | 224.25 | 276[6] | Moderate | Moderate | Low |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I | 348.37 | 381[7] | High[7] | High[7] | Moderate |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Type I | 418.45 | 371[7] | Very High[7] | Very High[7] | High |
| Camphorquinone (CQ) | Type II | 166.22 | 468 | Low to Moderate | Moderate | Low |
Note: Data for this compound is based on studies of the structurally similar para-methoxybenzoyldimethyl phosphonate. The methoxy group may influence reactivity and absorption characteristics.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the comparison.
Measurement of Polymerization Rate and Degree of Conversion via Real-Time FTIR Spectroscopy
This method monitors the disappearance of the monomer's carbon-carbon double bond peak during photopolymerization, providing kinetic data and the final extent of reaction.
Methodology:
-
Sample Preparation: The photoinitiator is dissolved in the monomer or monomer/polymer formulation at the desired concentration (e.g., 0.1-2 mol%).
-
FTIR Analysis: A small drop of the formulation is placed between two KBr pellets or in a transparent mold of a defined thickness.
-
Initiation: The sample is exposed to a UV light source with a specific wavelength and intensity.
-
Data Acquisition: FTIR spectra are recorded in real-time at set intervals during UV exposure.
-
Calculation: The degree of conversion is calculated by monitoring the decrease in the area of the methacrylate C=C peak (typically around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak).
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: Adherent cells (e.g., fibroblasts, osteoblasts) are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Photoinitiator Preparation: The photoinitiator is dissolved in a biocompatible solvent (e.g., DMSO, ethanol) and then diluted in cell culture medium to various concentrations.[8][9]
-
Cell Treatment: The culture medium is replaced with the medium containing different concentrations of the photoinitiator. Control groups with medium and solvent only are included.
-
Incubation: The cells are incubated with the photoinitiator for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Photoinitiation Mechanism of Type I Photoinitiators
Type I photoinitiators, such as this compound, undergo a unimolecular cleavage upon light absorption to generate free radicals. This process, known as a Norrish Type I reaction, is a direct and efficient method of initiating polymerization.[1][2][3]
Caption: Norrish Type I photoinitiation mechanism.
Experimental Workflow for Comparing Photoinitiator Performance
A systematic workflow is crucial for the objective comparison of different photoinitiators. This involves a series of experiments to evaluate both the polymerization efficiency and the biological compatibility of the resulting polymers.
Caption: Workflow for photoinitiator comparison.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 3. galaxy.ai [galaxy.ai]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to Dimethyl Benzoylphosphonate and Diethyl Benzoylphosphonate for Photopolymerization Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties and applications of dimethyl benzoylphosphonate and diethyl benzoylphosphonate, two members of the acylphosphonate class of photoinitiators. While direct comparative data is limited, this document compiles available information on their synthesis, physical properties, and photochemical mechanisms to assist researchers in selecting the appropriate photoinitiator for their specific needs in applications such as photopolymerization-based drug delivery systems, dental restoratives, and 3D printing.
Data Presentation: Physical and Chemical Properties
A direct comparison of the physicochemical properties of this compound and diethyl benzoylphosphonate is challenging due to the limited availability of data for the dimethyl analogue in the public domain. The following table summarizes the available data for diethyl benzoylphosphonate and provides data for the structurally similar dimethyl benzylphosphonate for reference. It is important to note that the benzoyl group in the target molecules will influence their properties differently than the benzyl group.
| Property | This compound | Diethyl Benzoylphosphonate | Dimethyl Benzylphosphonate (Analogue) | Diethyl Benzylphosphonate (Analogue) |
| Molecular Formula | C₉H₁₁O₄P | C₁₁H₁₅O₄P | C₉H₁₃O₃P | C₁₁H₁₇O₃P |
| Molecular Weight | 214.16 g/mol | 242.21 g/mol | 200.17 g/mol | 228.22 g/mol [1] |
| CAS Number | Not readily available | 3277-27-8[2] | 773-47-7 | 1080-32-6[1] |
| Appearance | Likely a liquid | Liquid[1] | - | Colorless to slightly yellow liquid[1] |
| Boiling Point | Data not available | Data not available | 132 °C @ 0.3 Torr | 106-108 °C @ 1 mmHg[3][4] |
| Density | Data not available | Data not available | - | 1.095 g/mL at 25 °C[3][4] |
| Refractive Index | Data not available | Data not available | - | n20/D 1.497[3][4] |
| Solubility | Data not available | Data not available | - | Insoluble in water[3] |
Photochemical Mechanism and Application in Photopolymerization
Acylphosphonates are classified as Type I photoinitiators, undergoing α-cleavage upon exposure to UV radiation to generate two distinct radical species: a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers. The general photochemical mechanism is illustrated below.
Caption: Photochemical activation and radical generation of acylphosphonate photoinitiators.
Experimental Protocols
Synthesis of Diethyl Benzoylphosphonate
A common method for the synthesis of diethyl benzoylphosphonate is the Michaelis-Arbuzov reaction between benzoyl chloride and triethyl phosphite.
Materials:
-
Benzoyl chloride
-
Triethyl phosphite
Procedure:
-
To one molar equivalent of benzoyl chloride, heated to 90°C, slowly add one molar equivalent of triethyl phosphite over a period of one hour.[2]
-
The reaction is accompanied by the evolution of ethyl chloride.[2]
-
After the addition is complete and gas evolution has ceased, remove any unreacted starting materials by distillation under reduced pressure.[2]
-
The residue consists of diethyl benzoylphosphonate.[2]
General Protocol for Photopolymerization
This protocol describes a general procedure for the photopolymerization of a vinyl monomer using a benzoylphosphonate photoinitiator. The specific concentrations and curing conditions may need to be optimized for the particular monomer system and desired polymer properties.
Materials:
-
Vinyl monomer (e.g., acrylate, methacrylate)
-
Dimethyl or Diethyl Benzoylphosphonate
-
UV light source (e.g., mercury lamp, UV LED)
Procedure:
-
Prepare a solution of the photoinitiator in the vinyl monomer at a concentration typically ranging from 0.1 to 5% by weight. Ensure complete dissolution, which may be aided by gentle warming or sonication.
-
Transfer the monomer/photoinitiator mixture to a suitable mold or substrate.
-
Expose the mixture to UV radiation from a suitable light source. The exposure time will depend on the intensity of the light source, the concentration of the photoinitiator, the reactivity of the monomer, and the desired thickness of the polymer.
-
Monitor the curing process to determine the completion of polymerization. This can be done by techniques such as Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the vinyl bond peak) or by measuring the physical properties (e.g., hardness) of the resulting polymer.
Caption: General experimental workflow for photopolymerization using a benzoylphosphonate initiator.
References
A Comparative Guide to Acylphosphine Oxide Photoinitiators: Alternatives to Dimethyl Benzoylphosphonate
For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is critical to achieving desired material properties and ensuring biocompatibility. While dimethyl benzoylphosphonate (DMAP) and its derivatives have been utilized, the focus of this guide is to provide a detailed comparison of commonly used, high-performance alternatives, specifically within the acylphosphine oxide class: TPO, TPO-L, and BAPO. This guide presents objective performance data, detailed experimental methodologies, and visual aids to facilitate informed decision-making in your research and development endeavors.
Understanding Photoinitiators in Radical Polymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction, converting liquid monomers and oligomers into a solid polymer network.[1] The key component in this process is the photoinitiator, a compound that absorbs light and generates reactive species, typically free radicals, to initiate polymerization.[1] Free radical photoinitiators are broadly classified into two types based on their mechanism of radical generation:
-
Type I Photoinitiators (α-cleavage): These compounds undergo unimolecular bond cleavage upon UV irradiation to form two free radical fragments, at least one of which can initiate polymerization.[1] Acylphosphine oxides such as TPO, TPO-L, and BAPO fall into this category.[2]
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator (often an amine) to generate radicals.[1] Upon light absorption, the photoinitiator abstracts a hydrogen atom from the co-initiator, forming the initiating radicals.[1]
Comparative Analysis of Acylphosphine Oxide Photoinitiators
Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO), Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), and Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO or Irgacure 819) are three widely used Type I photoinitiators. Their performance characteristics are summarized in the tables below.
Physical and Chemical Properties
| Property | TPO | TPO-L | BAPO (Irgacure 819) |
| Chemical Structure | Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide |
| Appearance | Yellowish powder | Slightly yellowish liquid | Yellowish powder |
| Absorption Maxima (nm) | ~365, 380, 393 | ~366, 379 | ~370, 396 |
| Photobleaching | Yes (less yellowing) | Yes (minimal yellowing) | Yes (can cause yellowing) |
| Cytotoxicity | Moderately cytotoxic | Lower cytotoxicity | Highest cytotoxicity among the three |
Performance in Polymerization
The efficiency of a photoinitiator is determined by several factors, including its ability to absorb light at the emission wavelength of the light source, the quantum yield of radical generation, and the reactivity of the generated radicals with the monomer.
| Performance Metric | TPO | TPO-L | BAPO (Irgacure 819) | Monomer/Resin System | Light Source |
| Polymerization Rate (%/s) | - | - | ~1.2 (at 1.0 wt%) | Bis-EMA | 398 nm LED (380 mW/cm²) |
| Final Conversion (%) | - | - | ~68 (at 0.5 wt%) | Bis-EMA | 398 nm LED (380 mW/cm²) |
| Cure Speed (Passes to full cure at 24 µm) | - | 17 (at 0.8% ITX) | - | Acrylate Mix + Amine | 395 nm LED |
| Cure Speed (Passes to full cure at 100 µm) | 20 (at 0.8% ITX) | 16 (at 0.8% ITX) | - | Acrylate Mix + Amine | 395 nm LED |
Data for Polymerization Rate and Final Conversion of BAPO is sourced from a study on photopolymer formulations for additive manufacturing.[3] Data for Cure Speed of TPO and TPO-L is from a study on novel phosphine oxide photoinitiators.[4] A direct comparison with identical conditions for all three was not available in the searched literature.
Experimental Protocols for Performance Comparison
To objectively compare the performance of different photoinitiators, standardized experimental protocols are essential. Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful techniques for this purpose.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the consumption of functional groups (e.g., C=C double bonds in acrylates) in real-time during polymerization, providing data on the rate of polymerization and the final degree of conversion.[5]
Methodology:
-
Sample Preparation: A thin film of the photocurable resin containing the photoinitiator is prepared between two transparent salt plates (e.g., KBr) or on an Attenuated Total Reflectance (ATR) crystal.[6] The thickness of the film should be precisely controlled.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an initial spectrum is recorded before UV exposure.
-
Photopolymerization: The sample is then exposed to a UV light source with a specific wavelength and intensity.
-
Real-Time Monitoring: FTIR spectra are continuously recorded at short intervals (e.g., every second) during the UV exposure.[7]
-
Data Analysis: The decrease in the absorbance of the peak corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹) is monitored over time.[8] The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic polymerization reaction as a function of time, which can be used to determine the polymerization kinetics.[9]
Methodology:
-
Sample Preparation: A small amount of the liquid resin (typically 1-5 mg) is weighed into an aluminum DSC pan.[9] An empty pan is used as a reference.
-
Isothermal Condition: The sample is brought to a constant temperature in the DSC cell.
-
UV Irradiation: The sample is irradiated with a UV light source of a specific wavelength and intensity.
-
Heat Flow Measurement: The DSC records the heat released during the polymerization as a function of time.[10]
-
Data Analysis: The total heat evolved is proportional to the overall monomer conversion. The rate of heat evolution is proportional to the rate of polymerization.
Visualizing Concepts in Photopolymerization
Diagrams created using the DOT language provide clear visual representations of the complex processes involved in photopolymerization.
Caption: Mechanism of Type I (α-cleavage) photoinitiation.
Caption: A typical experimental workflow for comparing photoinitiator efficiency.
Caption: Logical relationship of key photoinitiator properties influencing the final polymer.
Conclusion
The selection of a suitable photoinitiator is a critical step in the development of photopolymerized materials. While DMAP has its applications, acylphosphine oxides like TPO, TPO-L, and BAPO offer a range of alternatives with distinct advantages and disadvantages. TPO is recognized for its good color stability.[11] TPO-L exhibits lower cytotoxicity, making it a favorable choice for biomedical applications. BAPO, while being a highly efficient initiator, shows higher cytotoxicity, which may limit its use in sensitive applications.[5] The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to objectively evaluate and select the most appropriate photoinitiator for their specific polymerization needs, ultimately leading to the development of materials with optimized performance and safety profiles.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. redalyc.org [redalyc.org]
- 3. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance Evaluation of Dimethyl Benzoylphosphonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical determinant of success in photopolymerization processes. This guide provides a comparative evaluation of Dimethyl Benzoylphosphonate and other commercially available photoinitiators, focusing on their performance characteristics. Due to the limited publicly available data on this compound, this guide leverages information on closely related acylphosphonate and acylphosphine oxide photoinitiators to provide a relevant comparative context.
Overview of Photoinitiators
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. They are essential components in a wide range of applications, including the curing of coatings, inks, adhesives, and in the fabrication of biomedical devices and dental resins. The efficiency of a photoinitiator is determined by several factors, including its light absorption characteristics, the quantum yield of radical generation, and its reactivity with monomers.
Acylphosphine oxides and acylphosphonates are a prominent class of Type I photoinitiators, which undergo α-cleavage upon UV irradiation to form two radical fragments, both of which can initiate polymerization. This mechanism contributes to their high reactivity.
Comparative Performance of Acylphosphonate and Acylphosphine Oxide Photoinitiators
A key study comparing the photoinitiating reactivity of various acylphosphonates and acylphosphine oxides provides valuable insights into their relative performance. The research highlights that the efficiency of these photoinitiators is significantly influenced by their molecular structure.[1]
Key Findings:
-
Reactivity: Acylphosphine oxides generally exhibit higher reactivity compared to their corresponding acylphosphonate counterparts.[1] This is attributed to the electronic effects of the substituents on the phosphorus atom.
-
Structural Effects: The presence of electron-donating groups, such as methoxy groups in the para position of the benzoyl ring, enhances the reactivity of the photoinitiator.[1]
-
Bulky Substituents: The reactivity of the generated phosphinoyl radicals is influenced by the bulkiness of the substituents on the phosphorus atom. Less bulky groups, such as methoxy groups in dimethoxyphosphonates, are associated with higher reactivity compared to the more bulky ethoxy groups in diethoxyphosphonates.[1]
Based on this study, para-methoxybenzoyldimethyl phosphonate was identified as one of the most reactive photoinitiators among the tested compounds.[1] While direct data for this compound is not provided, these findings suggest that its performance would be influenced by the specific substituents on the benzoyl ring.
Commonly Used Alternative Photoinitiators
For a comprehensive evaluation, it is useful to compare the expected performance of this compound with well-established commercial photoinitiators.
| Photoinitiator | Type | Key Characteristics |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I | Broad UV absorption, efficient radical generation, suitable for pigmented systems. |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) | Type I | Excellent curing efficiency, particularly in thick sections, but can cause yellowing. |
| 2-Hydroxy-2-methylpropiophenone | Type I | Liquid form for easy incorporation, low yellowing, good surface cure. |
| Camphorquinone (CQ) | Type II | Activated by visible light (blue region), commonly used in dental composites, requires a co-initiator. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments used in the evaluation of photoinitiator performance.
Photopolymerization Kinetics Measurement using Differential Scanning Photocalorimetry (Photo-DSC)
This technique measures the heat flow associated with the polymerization reaction upon UV irradiation, providing information on the rate of polymerization and the degree of conversion.
Materials:
-
Monomer (e.g., 1,6-hexanedioldiacrylate - HDDA)
-
Photoinitiator (e.g., this compound and alternatives)
-
Co-initiator (if required, e.g., for Type II photoinitiators)
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source
Procedure:
-
Prepare a formulation containing the monomer and a specific concentration of the photoinitiator (e.g., 1% by weight).
-
Place a small, accurately weighed sample of the formulation into a DSC pan.
-
Place the pan in the DSC cell and allow it to equilibrate at the desired starting temperature (e.g., 25°C).
-
Irradiate the sample with a UV light source of a specific intensity and wavelength range.
-
Record the heat flow as a function of time during the irradiation.
-
The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the final degree of conversion.
Determination of Molar Extinction Coefficient using UV-Vis Spectroscopy
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Photoinitiator
-
Spectroscopic grade solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions of the photoinitiator in the chosen solvent at different known concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be the molar extinction coefficient.
Signaling Pathways and Experimental Workflows
The initiation of photopolymerization by a Type I photoinitiator like an acylphosphonate involves a series of steps that can be visualized.
Photochemical Initiation Pathway
Caption: Photochemical initiation pathway for a Type I acylphosphonate photoinitiator.
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for the comparative evaluation of photoinitiator performance.
References
Spectroscopic Analysis of Dimethyl Benzoylphosphonate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough spectroscopic analysis is paramount for the structural elucidation and purity assessment of chemical compounds. This guide provides a comparative spectroscopic analysis of Dimethyl benzoylphosphonate, a compound of interest in various chemical applications, alongside a well-characterized alternative, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a widely used Type I photoinitiator.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound (predicted) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (experimental).
| Spectroscopic Technique | Parameter | This compound (Predicted) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (Experimental) |
| ¹H NMR | Chemical Shift (δ) | ~8.0-7.5 (m, 5H, Ar-H), ~3.8 (d, 6H, J ≈ 11 Hz, OCH₃) | 7.96–7.99 (m, 4H), 7.48–7.54 (m, 6H), 6.79 (s, 2H), 2.25 (s, 3H), 2.02 (s, 6H)[1] |
| ¹³C NMR | Chemical Shift (δ) | ~195 (d, J ≈ 170-180 Hz, C=O), ~134-128 (Ar-C), ~53 (d, J ≈ 6-7 Hz, OCH₃) | 220.13 (d, J(P-C) = 72.2 Hz), 140.69, 136.34 (d, J(P-C) = 39.6 Hz), 134.99, 132.52 (d, J(P-C) = 2.5 Hz), 131.98 (d, J(P-C) = 8.7 Hz), 129.76 (d, J(P-C) = 92.8 Hz), 128.99, 128.84 (d, J(P-C) = 11.8 Hz), 21.31, 19.79[1] |
| ³¹P NMR | Chemical Shift (δ) | ~ -2 to 2 ppm | 13.80[1] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1660-1680 (C=O stretch), ~1250-1270 (P=O stretch), ~1020-1050 (P-O-C stretch) | A characteristic carbonyl (ν(CO)) absorption is observed.[2] |
| Mass Spectrometry | Molecular Ion (m/z) | Expected [M]+ at ~214.04 | Theoretical m/z for [M+H]+: 551.1905, Experimental: 551.1902[3] |
| UV-Vis Spectroscopy | λmax (nm) | Expected in the range of 350-400 nm for the n-π* transition of the benzoyl group | 267, 298, 380[4] |
Experimental Protocols
Standard spectroscopic methodologies are crucial for obtaining reliable and reproducible data. Below are detailed protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum should be acquired on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard one-dimensional ¹³C NMR spectrum should be acquired with proton decoupling. A sufficient number of scans are required to obtain a good signal-to-noise ratio, which is typically in the range of 1024-4096 scans.
-
³¹P NMR Acquisition: A standard one-dimensional ³¹P NMR spectrum should be acquired with proton decoupling. A chemical shift reference, such as 85% H₃PO₄, should be used.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the ATR crystal. For liquid samples, a single drop is sufficient.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Place the sample on the crystal and acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique suitable for identifying the molecular ion, while EI can provide valuable fragmentation information for structural elucidation.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., acetonitrile, methanol) of a known concentration.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range appropriate for the compound, typically from 200 to 800 nm. The solvent is used as a blank.
Workflow for Spectroscopic Analysis and Comparison
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound and its comparison with an alternative.
Caption: Logical workflow for spectroscopic analysis and comparison.
Performance Comparison with Alternatives
Acylphosphonates and acylphosphine oxides are extensively used as Type I photoinitiators in radical polymerization due to their high reactivity. The performance of these photoinitiators is directly related to their spectroscopic properties, particularly their UV-Vis absorption characteristics.
-
This compound: Based on its structure, this compound is expected to have a primary absorption band in the near-UV region (around 350-400 nm), corresponding to the n-π* transition of the benzoyl chromophore. This would make it suitable for applications initiated by UV-A light sources. The efficiency of photoinitiation will depend on the quantum yield of radical formation upon photoexcitation.
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): TPO is a highly efficient and widely used photoinitiator with absorption maxima at 267, 298, and 380 nm.[4] Its absorption in the longer wavelength UV region allows for deeper penetration of light, making it effective for curing thicker and pigmented systems. The presence of the 2,4,6-trimethylbenzoyl group enhances its photoreactivity.
In comparison, while both compounds are expected to function as photoinitiators, TPO's well-established broad absorption and high quantum yield for radical generation make it a benchmark in the field. A detailed photochemical and photophysical study of this compound would be necessary to fully elucidate its performance and potential advantages or disadvantages compared to commercially available alternatives like TPO.
References
- 1. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110734461A - Preparation of compound 2,4, 6-trimethylbenzoyldiphenylphosphine oxide - Google Patents [patents.google.com]
- 4. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
A Researcher's Guide to Purity Assessment of Synthesized Dimethyl Benzoylphosphonate
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Dimethyl benzoylphosphonate, a compound often utilized as a photoinitiator in polymer chemistry. We present a comparative analysis with common alternatives and provide supporting experimental data and detailed protocols.
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthesis route. Common methods like the Pudovik or Michaelis-Arbuzov reactions can introduce several potential impurities. These may include unreacted starting materials such as dimethyl phosphite and benzoyl chloride or benzaldehyde, as well as byproducts from side reactions. A thorough purity assessment is crucial to identify and quantify these potential contaminants.
Comparative Purity Analysis
A multi-technique approach is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, provides crucial structural confirmation and can be used for quantification.
Table 1: Comparative Purity Analysis of this compound and Alternatives
| Analytical Technique | Parameter | This compound | Alternative 1: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Alternative 2: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) |
| HPLC-UV | Purity (%) | > 98% | > 99% | > 99% |
| Retention Time (min) | Dependent on specific method | Dependent on specific method | Dependent on specific method | |
| GC-MS | Major Impurities | Dimethyl phosphite, Benzoic acid | Toluene, Methanol | Toluene, 2,4,6-Trimethylbenzoic acid |
| Impurity Level (%) | < 1.5% | < 0.5% | < 0.8% | |
| ³¹P NMR | Chemical Shift (ppm) | ~17-20 ppm (in CDCl₃) | ~-5 to 5 ppm (in CDCl₃) | ~-5 to 5 ppm (in CDCl₃) |
| Performance | Photoinitiation Efficiency | Good | Very Good | Excellent |
| Yellowing on Curing | Minimal | Low | Very Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phosphonate analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
A typical gradient could be starting at 60% B and increasing to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on the peak area relative to an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify phosphorus-containing impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
¹H NMR: Acquire a standard proton spectrum. The aromatic protons of the benzoyl group and the methyl protons of the phosphonate will have characteristic chemical shifts and coupling patterns.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A single peak is expected for this compound. The presence of other peaks indicates phosphorus-containing impurities.[1][2][3][4]
-
Data Analysis: The purity can be estimated by comparing the integral of the main product's signals to those of the impurities in both ¹H and ³¹P spectra.
Visualizing the Workflow and Comparisons
To aid in understanding the logical flow of purity assessment and the relationship between different analytical techniques, the following diagrams are provided.
Conclusion
A comprehensive purity assessment of synthesized this compound requires a combination of analytical techniques. HPLC provides robust quantitative data on the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile residual solvents and byproducts. NMR spectroscopy offers definitive structural confirmation and is particularly sensitive to phosphorus-containing impurities. By employing these methods, researchers can ensure the quality and reliability of their synthesized materials, leading to more accurate and reproducible scientific outcomes. When comparing with alternatives like TPO and BAPO, factors such as photoinitiation efficiency and potential for yellowing should be considered alongside purity.[5][6]
References
- 1. spectrabase.com [spectrabase.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Benzoylphosphonate Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzoylphosphonate derivatives, focusing on their synthesis, anticancer activity, and potential mechanisms of action. The information is curated to offer an objective overview supported by experimental data, detailed protocols, and visual representations of relevant biological pathways to aid in the research and development of novel cancer therapeutics.
Performance Comparison of Benzoylphosphonate Derivatives
Recent studies have highlighted the potential of benzoylphosphonate derivatives as effective anticancer agents. The introduction of a benzoyl group to a phosphonate scaffold has been shown to significantly enhance cytotoxic activity against various cancer cell lines. This section provides a comparative analysis of the in vitro anticancer activity of a series of acylated α-hydroxy-benzylphosphonates, with a particular focus on the impact of benzoylation.
The data presented below is derived from studies on a series of acylated α-hydroxy-benzylphosphonates, where the parent α-hydroxy-benzylphosphonate was modified with different acyl groups. The results demonstrate that benzoylation of the α-hydroxy group leads to a notable increase in anticancer cytotoxicity across multiple cell lines.
Table 1: Comparative Cytostatic Effect of α-Hydroxy-Benzylphosphonate and its Acylated Derivatives
| Compound ID | Acyl Group | MDA-MB-231 (Breast) | A431 (Skin) | Ebc-1 (Lung) | HT-29 (Colon) | A2058 (Melanoma) |
| 1a | -H (unacylated) | 29.7 ± 4.7% | 40.8 ± 4.8% | 20.5 ± 2.1% | <30% | <30% |
| 2a | Acetyl | <30% | 30.5 ± 2.6% | <30% | <30% | <30% |
| 2e | Butyryl | <30% | <30% | <30% | <30% | <30% |
| 2f | Benzoyl | 36.1 ± 2.3% | 36.1 ± 0.6% | 33.0 ± 2.4% | <30% | 55.4 ± 1.5% |
Data represents the cytostatic effect (%) at a concentration of 50 µM. Higher percentages indicate greater inhibition of cell proliferation. Data is adapted from a study by Keglevich et al. (2022).[1][2][3][4]
Table 2: IC50 Values of a Benzoylated α-Hydroxy-Benzylphosphonate Derivative (2f)
| Cell Line | Cancer Type | IC50 (µM) |
| 143/B | Osteosarcoma | 234 |
| CAKI-1 | Renal Carcinoma | 363 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is adapted from a study by Keglevich et al. (2022).[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the synthesis of a representative benzoylated α-hydroxy-benzylphosphonate and the MTT assay used to evaluate its cytotoxic activity.
Synthesis of Diethyl (benzoyloxy)(phenyl)methylphosphonate
This protocol is based on the acylation of a diethyl α-hydroxy-benzylphosphonate using benzoyl chloride.
Materials:
-
Diethyl α-hydroxy-benzylphosphonate
-
Benzoyl chloride
-
Triethylamine
-
Toluene
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve diethyl α-hydroxy-benzylphosphonate (1 equivalent) in toluene.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base and neutralize the HCl byproduct.
-
Add benzoyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diethyl (benzoyloxy)(phenyl)methylphosphonate.[1][2][3][4]
Cytotoxicity Evaluation by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A431, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoylphosphonate derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoylphosphonate derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of benzoylphosphonate derivatives.
Caption: General workflow for the synthesis and evaluation of benzoylphosphonate derivatives.
Hypothesized Signaling Pathway Inhibition
Benzoylphosphonate derivatives, as organophosphorus compounds, are hypothesized to exert their anticancer effects by acting as inhibitors of protein tyrosine phosphatases (PTPs), such as SHP2.[5][6][7][8][9] PTPs are crucial regulators of signaling pathways that are often dysregulated in cancer, including the MAPK/ERK pathway. Inhibition of these phosphatases can disrupt cancer cell proliferation and survival.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by a benzoylphosphonate derivative.
References
- 1. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]
- 8. Targeting protein tyrosine phosphatase SHP2 for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl Benzoylphosphonate and its Analogs in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl benzoylphosphonate and structurally related acylphosphine oxide photoinitiators, crucial components in light-activated polymerization. The selection of an appropriate photoinitiator is critical for controlling reaction kinetics, defining the final properties of the polymer, and ensuring biocompatibility in biomedical applications. This document offers objective performance comparisons, supporting experimental data, and detailed methodologies to aid researchers in validating their experimental designs and results.
Mechanism of Action: Type I Photoinitiation
This compound belongs to the class of Norrish Type I photoinitiators. Upon absorption of ultraviolet (UV) light, these molecules undergo a process known as α-cleavage. This photochemical reaction breaks the bond between the carbonyl group and the phosphorus atom, generating two distinct free radicals: a benzoyl radical and a phosphinoyl radical. Both of these radical species are capable of initiating polymerization by reacting with monomer units, starting the formation of polymer chains.[1][2] This single-component initiation mechanism is highly efficient and is a key advantage of acylphosphine oxide initiators.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Benzoylphosphonate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Dimethyl benzoylphosphonate, an organophosphorus compound, requires careful handling and adherence to specific disposal protocols. This guide provides essential, immediate safety and logistical information for its proper disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as hazardous. General guidelines for the disposal of organophosphorus compounds should be strictly followed. The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department and to arrange for disposal through a licensed hazardous waste contractor.
Immediate Safety and Handling
Before proceeding with any handling or disposal preparation, ensure that all relevant safety information is reviewed and understood. The following table summarizes the presumed hazards and recommended personal protective equipment (PPE) based on data for structurally similar organophosphorus compounds.
| Hazard Category | Presumed Hazard Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves (e.g., nitrile, neoprene). Wear a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a respirator with an appropriate cartridge. |
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, don the recommended personal protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial absorbent pad, to contain the spill.
-
Collect and Containerize: Carefully collect the absorbed material and place it into a clearly labeled, sealed, and compatible waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow
The proper disposal of this compound should follow a structured and compliant workflow. The following diagram illustrates the decision-making process and necessary steps for its safe disposal.
Caption: Logical flow for the safe disposal of this compound.
Detailed Disposal Procedures
1. Waste Characterization and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly from strong acids, bases, and oxidizing agents, to prevent potentially violent reactions.
2. Containerization and Labeling:
-
Use only chemically resistant and leak-proof containers for waste accumulation. Ensure the container has a secure, tight-fitting lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., harmful, irritant). Include the date when waste was first added to the container.
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
4. Professional Disposal:
-
Do not attempt to neutralize or dispose of this compound through in-laboratory chemical treatment without a validated protocol and specific guidance from your EHS department.
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all chemical handling and disposal activities.
Personal protective equipment for handling Dimethyl benzoylphosphonate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Dimethyl benzoylphosphonate, an organophosphorus compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
This compound is an organophosphorus compound that should be handled with care due to its potential irritant properties and the general hazards associated with this class of chemicals.[1] It is irritating to the eyes, respiratory system, and skin.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards should be worn.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or barrier laminate) must be worn.[4][5] Gloves should be inspected before use and disposed of properly after handling the chemical.[3][6] |
| Body Protection | A lab coat or chemical-resistant apron and appropriate protective clothing should be worn to prevent skin exposure.[2][6] For large-scale operations, impervious clothing may be necessary.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a fume hood.[2][7] If ventilation is inadequate or in case of aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7]
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection: All waste materials containing this compound should be collected in a suitable, labeled, and closed container.[2][3][6]
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not pour down the drain.[3][6] Contaminated clothing should be removed and disposed of as hazardous waste.[10]
Emergency Procedures
In case of exposure or spill, follow these emergency protocols immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][6][8] Remove contaminated clothing.[2] Seek medical advice if irritation persists.[7]
-
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[3][6][8] Never give anything by mouth to an unconscious person.[2][3][6][8] Seek immediate medical attention.
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate personal protective equipment.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
For large spills, contact your institution's environmental health and safety department.
-
Since this compound is an organophosphorus compound, in case of severe exposure, medical treatment may include the administration of atropine and an oxime as antidotes.[10][11][12]
Caption: Workflow for the safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. [Health effects and personal protection in pest control workers using organophosphorus insecticides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. echemi.com [echemi.com]
- 10. Organophosphate Poisoning: What You Should Know [webmd.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
